molecular formula C3H5NS B147334 (Methylthio)acetonitrile CAS No. 35120-10-6

(Methylthio)acetonitrile

Cat. No.: B147334
CAS No.: 35120-10-6
M. Wt: 87.15 g/mol
InChI Key: ZRIGDBVSVFSVLL-UHFFFAOYSA-N
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Description

(Methylthio)acetonitrile is a useful research compound. Its molecular formula is C3H5NS and its molecular weight is 87.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylacetonitrile
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InChI

InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZRIGDBVSVFSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30188623
Record name Methylthioacetonitrile
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Molecular Weight

87.15 g/mol
Source PubChem
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CAS No.

35120-10-6
Record name 2-(Methylthio)acetonitrile
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Record name Methylthioacetonitrile
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Foundational & Exploratory

(Methylthio)acetonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35120-10-6

(Methylthio)acetonitrile , a versatile organosulfur compound, serves as a valuable building block in organic synthesis and holds potential for applications in drug discovery and development. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current understanding within the context of medicinal chemistry.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid. A comprehensive summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 35120-10-6[1][2]
Molecular Formula C₃H₅NS[2]
Molecular Weight 87.14 g/mol [2]
Boiling Point 61-63 °C at 15 mmHg
Density 1.039 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.483
Flash Point 154 °F
Solubility Soluble in common organic solvents.
InChI Key ZRIGDBVSVFSVLL-UHFFFAOYSA-N[2]
SMILES CSCC#N[3]

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of chloroacetonitrile with a methylthiolate source, such as sodium thiomethoxide. This reaction is analogous to the synthesis of similar mercaptoacetonitrile derivatives.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products chloroacetonitrile ClCH₂C≡N methylthioacetonitrile CH₃SCH₂C≡N chloroacetonitrile->methylthioacetonitrile + NaSCH₃ sodium_thiomethoxide NaSCH₃ sodium_chloride NaCl G cluster_0 Initial Steps cluster_1 Derivative Synthesis cluster_2 Biological Evaluation cluster_3 Preclinical Development Synthesis Synthesis of This compound Purification_Characterization Purification & Characterization (NMR, MS, IR) Synthesis->Purification_Characterization Library_Synthesis Library Synthesis of Novel Derivatives Purification_Characterization->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization ADMET_Studies ADMET Studies Lead_Optimization->ADMET_Studies In_Vivo_Efficacy In Vivo Efficacy Studies ADMET_Studies->In_Vivo_Efficacy

References

(Methylthio)acetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of (Methylthio)acetonitrile.

Chemical Identity and Properties

This compound, also known as Acetonitrile, (methylthio)-, is a chemical compound with the CAS Registry Number 35120-10-6.[1] Its chemical structure consists of a methyl group attached to a sulfur atom, which is in turn bonded to a methylene bridge connected to a nitrile group.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C3H5NS[1][2][3]
Molecular Weight 87.14 g/mol [1][2][3]
CAS Registry Number 35120-10-6[1]
Boiling Point 61-63 °C at 15 mm Hg[2]
Density 1.039 g/mL at 25 °C[2]
Refractive Index 1.483 at 20 °C[2]

Experimental Protocols

The determination of the molecular weight and formula of a compound such as this compound is typically achieved through a combination of standard analytical chemistry techniques:

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule, confirming the connectivity of the atoms and the presence of functional groups. This data corroborates the molecular formula derived from mass spectrometry.

  • Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be used to calculate the empirical formula.

A detailed experimental protocol for these well-established techniques is extensive and beyond the scope of this specific guide. Researchers should refer to standard analytical chemistry textbooks and instrument manuals for detailed methodologies.

Molecular Structure Visualization

The logical relationship between the atoms in this compound can be visualized as a structural diagram. The following diagram illustrates the connectivity of the atoms.

molecular_structure C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 S S C1->S C2 C S->C2 H4 H C2->H4 H5 H C2->H5 C3 C C2->C3 N N C3->N triple bond

Molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of (Methylthio)acetonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (methylthio)acetonitrile, a key building block in the preparation of various organic molecules, including pharmaceutical intermediates. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis of both the parent compound, 2-(methylthio)acetonitrile, and a significant derivative, 4-(methylthio)phenylacetonitrile. The information is presented to be directly applicable for laboratory use and further research and development.

Synthesis of 2-(Methylthio)acetonitrile

The most direct and common method for the synthesis of 2-(methylthio)acetonitrile involves the nucleophilic substitution of a haloacetonitrile with a thiomethoxide source. This reaction is efficient and proceeds with high yields under relatively mild conditions.

Synthesis Pathway

The synthesis of 2-(methylthio)acetonitrile is typically achieved through the reaction of chloroacetonitrile with sodium thiomethoxide. This SN2 reaction is straightforward and provides the desired product in good yield.

G chloroacetonitrile Chloroacetonitrile product 2-(Methylthio)acetonitrile chloroacetonitrile->product 1. Sodium Thiomethoxide 2. Work-up sodium_thiomethoxide Sodium Thiomethoxide sodium_thiomethoxide->product solvent Solvent (e.g., Methanol, DMF) solvent->product side_product Sodium Chloride product->side_product Formation of by-product

Diagram 1: Synthesis of 2-(Methylthio)acetonitrile.
Experimental Protocol

Materials:

  • Chloroacetonitrile

  • Sodium thiomethoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium thiomethoxide is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The mixture is stirred until all the sodium has reacted.

  • The solution is cooled to 0 °C in an ice bath.

  • Chloroacetonitrile is added dropwise to the stirred solution of sodium thiomethoxide. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford 2-(methylthio)acetonitrile as a colorless to pale yellow liquid.

Quantitative Data
ParameterValue
Typical Scale10-100 mmol
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
Reported Yield >85%
Boiling Point65-67 °C at 15 mmHg
Refractive Index (nD20)1.481-1.483

Synthesis of 4-(Methylthio)phenylacetonitrile

The synthesis of 4-(methylthio)phenylacetonitrile is a well-documented process, often utilized in the preparation of pharmaceuticals. The primary route involves the cyanation of 4-(methylthio)benzyl chloride.

Synthesis Pathway

This synthesis proceeds in two main stages: the chlorination of 4-(methylthio)benzyl alcohol to form the corresponding benzyl chloride, followed by a nucleophilic substitution with sodium cyanide.

G start 4-(Methylthio)benzyl Alcohol intermediate 4-(Methylthio)benzyl Chloride start->intermediate Chlorination product 4-(Methylthio)phenylacetonitrile intermediate->product Cyanation reagent1 Conc. HCl Toluene reagent1->intermediate reagent2 NaCN, Phase Transfer Catalyst Toluene, Water reagent2->product

Diagram 2: Synthesis of 4-(Methylthio)phenylacetonitrile.
Experimental Protocols

Materials:

  • 4-(Methylthio)benzyl alcohol

  • Toluene

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

Procedure:

  • Under a nitrogen atmosphere, dissolve 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol in 154.5 g of toluene in a suitable reaction vessel.[1]

  • Add 131.6 g (1.3 mol) of concentrated hydrochloric acid to the solution.

  • Stir the mixture at 20-25 °C for 30 minutes. The reaction is monitored by TLC until no starting material is observed (approximately 2 hours).[1]

  • Dilute the reaction mixture with 349 g of toluene and separate the aqueous phase.[1]

  • Neutralize the organic phase with 14.0 g of sodium bicarbonate, stir for 15 minutes, and then filter.[1]

  • Evaporate the solvent to yield the crude product.

Materials:

  • 4-(Methylthio)benzyl chloride (from the previous step)

  • Toluene

  • Sodium cyanide

  • Tetrabutylammonium chloride (Phase Transfer Catalyst)

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene.[1]

  • Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the mixture.[1]

  • Stir the reaction mixture at 80-85 °C for 2 hours.[1]

  • After cooling, add 30 g of toluene and 45 g of water to the reaction mixture.

  • Separate the aqueous phase and concentrate the organic phase to obtain the final product.

Quantitative Data
ParameterPreparation of 4-(Methylthio)benzyl ChloridePreparation of 4-(Methylthio)phenylacetonitrile
Reaction Temperature20-25 °C80-85 °C
Reaction Time2 hours2 hours
Reported Yield >95% (crude) [1]>95% (crude) [1]
Physical FormYellow oilPink solid

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound derivatives follows a standard procedure in organic chemistry.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Reactant Preparation B Reaction Setup (Inert Atmosphere) A->B C Reagent Addition (Controlled) B->C D Reaction Monitoring (TLC/GC) C->D E Quenching/Neutralization D->E F Extraction E->F G Drying & Filtration F->G H Purification (Distillation/Recrystallization) G->H I Spectroscopic Analysis (NMR, IR, MS) H->I J Purity Assessment (GC/HPLC) I->J

References

Spectroscopic data for (Methylthio)acetonitrile including IR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Methylthio)acetonitrile (C₃H₅NS), a molecule of interest in various chemical and pharmaceutical research domains. This document presents key infrared (IR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes visualizations to illustrate the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

IR Spectral Data

The following table summarizes the major absorption peaks observed in the infrared spectrum of this compound.

Wavenumber (cm⁻¹)Transmittance (%)Vibrational Assignment
292065C-H Stretch (CH₃)
285072C-H Stretch (CH₂)
225055C≡N Stretch (Nitrile)
143060C-H Bend (CH₃, CH₂)
132080CH₂ Wag
97075C-S Stretch

Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The acquisition of the infrared spectrum of a liquid sample like this compound typically follows this general procedure:

  • Sample Preparation: A small drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are carefully pressed together to form a thin liquid film.

  • Background Spectrum: A background spectrum of the empty salt plates is recorded. This allows for the subtraction of any spectral contributions from the plates and the atmospheric components (e.g., CO₂, H₂O).

  • Sample Spectrum: The salt plates containing the sample are placed in the spectrometer's sample holder.

  • Data Acquisition: The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument's detector measures the amount of light that is transmitted at each wavenumber.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by the following significant peaks:

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
87100[M]⁺ (Molecular Ion)
6185[M - C₂H₂]⁺
4780[CH₃S]⁺
4575[CHS]⁺
4160[C₂H₃N]⁺

Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The general procedure for obtaining an electron ionization mass spectrum of a volatile liquid such as this compound is as follows:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or direct injection, where it is vaporized under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Spectrum Generation: The data is plotted as a mass spectrum, which displays the relative intensity of each ion as a function of its m/z ratio.

Analytical Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry IR_Sample Liquid Sample (this compound) IR_Prep Sample Preparation (Thin Film on Salt Plates) IR_Sample->IR_Prep IR_Acq FTIR Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Sample Liquid Sample (this compound) MS_Vap Vaporization MS_Sample->MS_Vap MS_Ion Electron Ionization (70 eV) MS_Vap->MS_Ion MS_Frag Fragmentation MS_Ion->MS_Frag MS_Sep Mass Analysis (m/z) MS_Frag->MS_Sep MS_Data Mass Spectrum MS_Sep->MS_Data MS_Analysis Molecular Weight & Structure Confirmation MS_Data->MS_Analysis DataInterpretationFlow cluster_Data Acquired Spectroscopic Data cluster_Interpretation Data Interpretation IR_Spectrum IR Spectrum (Wavenumber vs. Transmittance) IR_Interp Identify Characteristic Functional Group Frequencies (e.g., C≡N, C-S) IR_Spectrum->IR_Interp MS_Spectrum Mass Spectrum (m/z vs. Relative Intensity) MS_Interp Determine Molecular Ion Peak Analyze Fragmentation Pattern MS_Spectrum->MS_Interp Structure Structural Confirmation of This compound IR_Interp->Structure MS_Interp->Structure

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acetonitrile, also known as 2-(methylthio)acetonitrile, is a bifunctional organic compound featuring both a nitrile and a thioether moiety. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. Its chemical behavior is characterized by the electrophilicity of the nitrile carbon, the nucleophilicity of the sulfur atom, and the acidity of the α-carbon. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its handling, storage, and key transformations relevant to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling and for the design of reaction conditions.

PropertyValueReference
Molecular Formula C₃H₅NS[1][2]
Molecular Weight 87.14 g/mol [1][2]
Boiling Point 61-63 °C at 15 mm Hg[1]
Density 1.039 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.483[1]
Flash Point 154 °F (68 °C)[1]
Appearance Colorless to light yellow liquid[3]
Storage Temperature Refrigerator[1]

Chemical Stability

This compound is a combustible liquid and should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[4] It is generally stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4]

Photochemical Stability: Specific photochemical stability data for this compound is limited. However, studies on other organosulfur compounds suggest that they can exhibit high photochemical stability.[6][7] The presence of the chromophoric nitrile and thioether groups suggests that the compound may be susceptible to photodegradation under certain UV irradiation conditions.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the methylthio group, as well as the acidic protons on the carbon adjacent to the nitrile.

Reactions of the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack at the electrophilic carbon atom.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[8][9] The reaction proceeds through an amide intermediate.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is protonated, which increases the electrophilicity of the carbon, facilitating attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid, (methylthio)acetic acid.[8]

  • Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH, KOH), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. Protonation of the resulting intermediate, followed by tautomerization and hydrolysis of the amide, leads to the carboxylate salt. Acidification is then required to obtain the free carboxylic acid.[8]

Hydrolysis_Pathway

Reactions of the Thioether Group

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized.

Thioethers can be oxidized to sulfoxides and subsequently to sulfones. The choice of oxidizing agent and reaction conditions determines the final product.

  • Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate can selectively oxidize the thioether to the corresponding sulfoxide, (methylsulfinyl)acetonitrile.[10]

  • Oxidation to Sulfone: Stronger oxidizing agents or a stoichiometric excess of the oxidizing agent, such as excess hydrogen peroxide or Oxone®, will further oxidize the sulfoxide to the sulfone, (methylsulfonyl)acetonitrile.[10][11]

Oxidation_Pathway

Reactions Involving the α-Carbon

The presence of the electron-withdrawing nitrile group increases the acidity of the protons on the adjacent carbon, allowing for the formation of a stabilized carbanion.

Treatment of this compound with a suitable base can generate a carbanion that can act as a nucleophile in various reactions, such as alkylation or condensation reactions. The presence of the methylthio group can further stabilize the adjacent carbanion.[12]

Carbanion_Reactivity

Experimental Protocols

The following are general experimental protocols for key reactions involving this compound, adapted from literature procedures for similar compounds. Researchers should optimize these conditions for their specific applications.

Protocol for Acid-Catalyzed Hydrolysis to (Methylthio)acetic Acid

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1 equivalent) and a 1:1 mixture of concentrated HCl and water.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (methylthio)acetic acid.

  • Purify the product by recrystallization or column chromatography as needed.[8]

Protocol for Oxidation to (Methylsulfonyl)acetonitrile

Materials:

  • This compound or 4-(Methylthio)phenylacetonitrile (as a model compound)[13]

  • Acetic acid

  • Sodium tungstate

  • 30% Hydrogen peroxide

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in acetic acid in a round-bottom flask and cool the solution to 5 °C in an ice bath.[13]

  • To the stirred solution, add sodium tungstate (catalytic amount, e.g., 0.02 equivalents).[13]

  • Slowly add a solution of 30% hydrogen peroxide (at least 2 equivalents) in a mixture of acetic acid and water (e.g., 2:1 ratio).[13]

  • Allow the reaction mixture to slowly warm to room temperature while stirring.[13]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, filter the solid, wash with water until the filtrate is neutral, and dry.[13]

  • If the product does not precipitate, perform an appropriate aqueous workup and extraction with an organic solvent.

Experimental_Workflow

Conclusion

This compound is a versatile chemical intermediate with a rich and predictable reactivity profile. Its stability and reactions are primarily governed by the interplay of the nitrile and thioether functional groups. Understanding these characteristics is crucial for its effective use in the synthesis of more complex molecules, including potential pharmaceutical candidates. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound, enabling its safe and efficient application in the laboratory. Further investigation into the specific kinetics and thermodynamics of its reactions would provide a more granular understanding of its chemical behavior.

References

Physical properties of (Methylthio)acetonitrile such as boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of (Methylthio)acetonitrile, CAS Number 35120-10-6. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's boiling point and density, details the experimental methodologies for their determination, and presents a logical synthesis pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for purification processes. The empirical formula for this compound is C₃H₅NS, with a molecular weight of 87.14 g/mol .

Data Summary

The quantitative physical data for this compound are summarized in the table below for quick reference.

Physical PropertyValueConditions
Boiling Point 61-63 °Cat 15 mm Hg
Density 1.039 g/mLat 25 °C
Refractive Index 1.483at 20 °C

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections describe the standard methodologies for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination

The reported boiling point was determined under reduced pressure. A standard method for determining the boiling point of a liquid is through distillation.[1] For small sample volumes, a micro-boiling point determination method can be employed.[2]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. When the liquid is heated, its vapor pressure increases. Once the vapor pressure reaches the external pressure, the liquid boils. For substances that decompose at their atmospheric boiling point or have very high boiling points, the determination is often carried out under reduced pressure.

Apparatus:

  • A heating apparatus (e.g., heating mantle, oil bath)

  • A distillation flask or a small test tube

  • A thermometer or temperature probe

  • A capillary tube sealed at one end

  • A vacuum source and a manometer for reduced pressure measurements

Procedure (Micro Method):

  • A small amount of the liquid sample (a few milliliters) is placed into a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The apparatus is assembled so that the test tube is heated in a controlled manner, and the thermometer bulb is positioned to measure the vapor temperature.

  • The sample is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]

  • Heating is then discontinued, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the liquid is equal to the external pressure.

Density Determination

The density of a liquid is its mass per unit volume. The determination of density is a straightforward yet crucial measurement for substance identification and purity assessment. Standard test methods, such as those outlined by ASTM, provide protocols for accurate density measurements.[3][4][5][6]

Principle: The density is calculated from the mass of the liquid and its volume at a specific temperature. Common methods involve the use of a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a precise volume) or a digital density meter

  • A thermostatically controlled water bath

  • An analytical balance

Procedure (Using a Pycnometer):

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

  • The pycnometer is then filled with the sample liquid, taking care to avoid the inclusion of air bubbles.

  • The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).

  • Once the temperature is stabilized, the volume is adjusted precisely to the calibration mark, and any excess liquid is removed from the outside of the pycnometer.

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the empty weight of the pycnometer from the filled weight.

  • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Synthesis Pathway

While a specific, detailed experimental synthesis for this compound was not found in the immediate search, a logical and common method for the synthesis of similar nitriles involves the nucleophilic substitution of a halide with a cyanide salt. A plausible synthetic route is illustrated below.

Synthesis_of_Methylthioacetonitrile cluster_reactants Reactants cluster_products Products chloroacetonitrile Chloroacetonitrile reagents + chloroacetonitrile->reagents sodium_methyl_mercaptide Sodium Methyl Mercaptide sodium_methyl_mercaptide->reagents methylthioacetonitrile This compound sodium_chloride Sodium Chloride reagents->methylthioacetonitrile Nucleophilic Substitution reagents->sodium_chloride Byproduct

Caption: Proposed synthesis of this compound.

References

A Comprehensive Technical Guide to the Solubility of (Methylthio)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylthio)acetonitrile, a versatile organosulfur compound, finds applications in various facets of chemical synthesis and pharmaceutical development. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the predicted solubility of this compound, outlines a comprehensive experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the absence of publicly available quantitative solubility data, this guide emphasizes predictive principles based on solvent-solute interactions and provides a robust methodology for researchers to generate this critical data in-house.

Predicted Solubility of this compound

This compound (C₃H₅NS, CAS RN: 35120-10-6) is a polar aprotic molecule.[1][2] Its structure, featuring a polar nitrile group (-C≡N) and a moderately polar methylthio group (-SCH₃), dictates its solubility behavior. The principle of "like dissolves like" is a fundamental predictor of solubility. Therefore, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.

The following tables summarize the predicted solubility of this compound in various classes of organic solvents based on their polarity.

Table 1: Predicted Solubility in Polar Protic and Aprotic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe nitrile and methylthio groups can participate in dipole-dipole interactions with the hydroxyl group of the alcohol. Hydrogen bonding between the solvent molecules will be a competing factor.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DichloromethaneHigh to ModerateStrong dipole-dipole interactions are expected between the polar functionalities of the solute and the solvent. The absence of strong hydrogen bonding in the solvent facilitates solvation.

Table 2: Predicted Solubility in Nonpolar and Weakly Polar Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Diethyl etherModerate to LowWhile ethers have a dipole moment, their overall polarity is low. Solubility will depend on the balance between the polar interactions and the nonpolar alkyl chains.
Aromatic Hydrocarbons TolueneLowThe primary intermolecular forces are London dispersion forces, which are unlikely to overcome the strong dipole-dipole interactions within this compound.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowAs nonpolar solvents, they lack the ability to form significant attractive interactions with the polar this compound molecule.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

2.1. Materials and Equipment

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm)

2.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (Concentration from calibration curve × Dilution factor) / Volume of aliquot

Visualization of Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound can be visualized as a workflow diagram.

experimental_workflow start Start prep Prepare Supersaturated Mixtures start->prep Add excess solute to solvent equil Equilibrate at Constant Temperature prep->equil Agitate for 24-48h separate Separate Solid and Liquid Phases equil->separate Settle or Centrifuge sample Sample and Filter Supernatant separate->sample Withdraw aliquot analyze Analyze via HPLC/GC sample->analyze Inject into instrument calculate Calculate Solubility analyze->calculate Use calibration curve end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in defined signaling pathways or significant biological activities. While the thiol and nitrile functional groups are present in various biologically active molecules and can undergo specific reactions within biological systems, no dedicated studies on this compound's biological role have been identified.[3][4][5] Research on structurally related compounds, such as p-(Methylthio)phenylacetonitrile, has indicated some biological effects, but these cannot be directly extrapolated to this compound.[6]

Conclusion

References

Methodological & Application

The Versatility of (Methylthio)acetonitrile in Organic Synthesis: A Precursor for Diverse Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

(Methylthio)acetonitrile and its derivatives have emerged as valuable and versatile precursors in organic synthesis, providing a gateway to a wide array of functionalized molecules. This C3 building block, featuring a nitrile, a methylene group, and a methylthio moiety, offers multiple reactive sites that can be selectively manipulated to construct complex molecular architectures. Its applications are particularly notable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed application notes and experimental protocols for key transformations involving this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound serves as a linchpin in various synthetic strategies, primarily leveraging the reactivity of the α-carbon to the nitrile group and the utility of the methylthio group as a handle for further transformations.

1. α-Alkylation: The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile group, facilitating its deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion readily undergoes alkylation with a variety of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. This strategy is fundamental for building molecular complexity. A notable application is the synthesis of intermediates for COX-2 inhibitors.

2. Synthesis of Ketones: The nitrile functionality can be transformed into a carbonyl group, providing a route to ketones. This is typically achieved through the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile. The initial addition forms an imine anion intermediate, which upon acidic hydrolysis, yields the corresponding ketone. This transformation allows for the introduction of a wide range of alkyl or aryl groups.

3. Desulfurization: The methylthio group can be selectively removed through desulfurization reactions, most commonly employing Raney Nickel. This reductive cleavage of the carbon-sulfur bond replaces the methylthio group with hydrogen, effectively converting the α-thiomethylated nitrile to a simple nitrile. This two-step sequence of α-alkylation followed by desulfurization provides a powerful method for the formal α-alkylation of acetonitrile.

4. Heterocyclic Synthesis: The functional handles present in this compound and its derivatives make them attractive starting materials for the construction of heterocyclic rings. For instance, the condensation of p-(methylthio)phenylacetonitrile with nicotinic esters is a key step in the synthesis of certain pyridine-based pharmaceuticals. The nitrile and the active methylene group can participate in cyclization reactions to form various heterocycles, such as thiophenes and thiazoles, which are prevalent scaffolds in medicinal chemistry.

Experimental Protocols

The following are detailed experimental protocols for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 4-(Methylthio)phenylacetonitrile

This protocol describes the synthesis of 4-(methylthio)phenylacetonitrile from 4-(methylthio)benzyl chloride.

Reaction Workflow:

G A 4-(Methylthio)benzyl chloride in Toluene C Reaction Mixture A->C B Sodium Cyanide, Tetrabutylammonium chloride, Water B->C D Heating at 80-85 °C for 2h C->D E Work-up (Toluene, Water extraction) D->E F Concentration E->F G 4-(Methylthio)phenylacetonitrile F->G

Caption: Synthesis of 4-(Methylthio)phenylacetonitrile.

Materials:

  • 4-(Methylthio)benzyl chloride (25.9 g, 150 mmol)

  • Toluene (45.5 g)

  • Sodium cyanide (9.29 g, 180 mmol)

  • Tetrabutylammonium chloride (0.92 g, 2.9 mmol)

  • Water (14.4 g)

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride in toluene in a suitable reaction flask.

  • Add sodium cyanide, tetrabutylammonium chloride, and water to the solution.

  • Stir the mixture at 80-85 °C for 2 hours.

  • After cooling, add 30 g of toluene and 45 g of water to the reaction mixture.

  • Separate the aqueous phase and concentrate the organic phase under reduced pressure to obtain the product.

Quantitative Data Summary:

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
4-(Methylthio)benzyl chloride172.6725.91501.0
Sodium cyanide49.019.291801.2
Tetrabutylammonium chloride277.920.922.90.019
Toluene (solvent)92.1445.5--
Water18.0214.4--
Product (Expected) 163.24 ~24.6 >95% yield -
Protocol 2: Condensation of 4-(Methylthio)phenylacetonitrile with Ethyl 6-methylnicotinate

This protocol details the condensation reaction to form a key intermediate in the synthesis of certain pharmaceuticals.[1][2][3]

Reaction Workflow:

G A 4-(Methylthio)phenylacetonitrile in Toluene C Reaction Mixture A->C B Ethyl 6-methylnicotinate, Sodium methoxide in Toluene B->C D Reflux (85-90 °C initial, then >110 °C) C->D E Work-up (Ice water, Toluene extraction, Acidification) D->E F 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine E->F

Caption: Condensation Reaction Workflow.

Materials:

  • 4-(Methylthio)phenylacetonitrile (47.3 g, 250 mmol)

  • Ethyl 6-methylnicotinate (38.5 g, 250 mmol)

  • Sodium methoxide (90.5%, 29.9 g, 500 mmol)

  • Toluene (375 ml total)

  • Ice water

  • Concentrated HCl

Procedure:

  • Under a nitrogen atmosphere, prepare a solution of 4-(methylthio)phenylacetonitrile in 75 ml of toluene.

  • In a separate flask, prepare a mixture of ethyl 6-methylnicotinate and sodium methoxide in 300 ml of toluene.

  • Add the mixture from step 2 to the solution from step 1 at 85-90 °C over 30 minutes.

  • Stir the resulting mixture under reflux for 14 hours.

  • Distill off some solvent until the overhead temperature exceeds 110 °C and continue refluxing for another 6 hours.

  • Pour the reaction mixture into 500 g of ice water.

  • Separate the organic phase and extract the aqueous phase with toluene (3 x 100 ml).

  • Acidify the aqueous phase to pH 6.0 with concentrated HCl to precipitate the product.

  • Filter the suspension and wash the residue with water to obtain the product.

Quantitative Data Summary:

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
4-(Methylthio)phenylacetonitrile163.2447.32501.0
Ethyl 6-methylnicotinate165.1938.52501.0
Sodium methoxide (90.5%)54.0229.95002.0
Toluene (solvent)92.14375 ml--
Product (Expected) 296.37 - - -
Protocol 3: General Procedure for α-Alkylation of an Acetonitrile Derivative (Adapted)

This is a general, adapted protocol for the alkylation of an activated acetonitrile, based on procedures for arylacetonitriles.

Logical Relationship Diagram:

G cluster_0 Deprotonation cluster_1 Alkylation A This compound C Carbanion Intermediate A->C B Base (e.g., NaH, KOtBu) B->C E α-Alkylated Product C->E D Alkyl Halide (R-X) D->E

Caption: α-Alkylation Logical Steps.

Materials:

  • This compound (1.0 eq)

  • Anhydrous solvent (e.g., DMF, THF, Toluene)

  • Base (e.g., Sodium hydride (60% dispersion in oil), 1.1 eq; or Potassium tert-butoxide, 1.1 eq)

  • Alkyl halide (1.1 eq)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent in a dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Conversion of a Nitrile to a Ketone using a Grignard Reagent (Adapted)

This is a general, adapted protocol for the synthesis of ketones from nitriles.

Reaction Workflow:

G A α-Alkylated this compound in Dry Ether/THF C Imine-magnesium complex A->C B Grignard Reagent (R'-MgX) B->C D Aqueous Acid Work-up (e.g., H3O+) C->D E Ketone Product D->E

Caption: Ketone Synthesis from Nitrile.

Materials:

  • α-Alkylated this compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq)

  • Aqueous acid (e.g., 1 M HCl)

Procedure:

  • Under an inert atmosphere, dissolve the α-alkylated this compound in anhydrous diethyl ether or THF in a dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding aqueous acid.

  • Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The successful application of these generalized protocols may require optimization of reaction conditions, such as solvent, temperature, and reaction time, for specific substrates.

This compilation of application notes and protocols highlights the significant utility of this compound as a versatile precursor in organic synthesis, enabling the efficient construction of a variety of important molecular structures.

References

Application of (Methylthio)acetonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(Methylthio)acetonitrile and its derivatives are versatile building blocks in organic synthesis, finding significant application in the preparation of various pharmaceutical intermediates. The presence of a nitrile group, an activatable methylene group, and a methylthio moiety allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of complex heterocyclic and carbocyclic frameworks inherent to many active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for anti-inflammatory and antiviral agents.

Application Notes

This compound serves as a key reactant in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in pharmaceutical synthesis is primarily centered around its α-alkylation, condensation, and cyclization reactions.

Synthesis of an Intermediate for Etoricoxib (Anti-inflammatory)

A prominent application of a this compound derivative, 4-(methylthio)phenylacetonitrile, is in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. The synthesis involves the condensation of 4-(methylthio)phenylacetonitrile with a substituted pyridine ester to form a β-ketonitrile, which is a direct precursor to the core structure of the drug.

Synthesis of Antiviral Isothiazolecarbonitriles

This compound derivatives are instrumental in the synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles, a class of compounds that have demonstrated broad-spectrum antiviral activity, particularly against rhinoviruses.[1] The synthesis typically involves the alkylation of a pre-formed isothiazole ring system, showcasing the utility of the methylthio group in the final molecular architecture.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps involved in the preparation of pharmaceutical intermediates using this compound and its derivatives.

Table 1: Synthesis of 4-(Methylthio)phenylacetonitrile

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)PurityReference
14-(Methylthio)benzyl chloride, Sodium cyanideTetrabutylammonium chloride, Toluene, Water80-852>95Not specifiedU.S. Patent 6,566,527 B1

Table 2: Synthesis of 3---INVALID-LINK--pyridine (Etoricoxib Intermediate)

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)PurityReference
14-(Methylthio)phenylacetonitrile, Ethyl 6-methylnicotinateSodium methoxide, Toluene85-90 (addition), Reflux2076Not specifiedU.S. Patent 6,566,527 B1

Table 3: Synthesis of 3-Methylthio-5-aryl-4-isothiazolecarbonitriles (Antiviral Agents)

CompoundAryl GroupAlkylating AgentSolventYield (%)Reference
IS-504-(Benzyloxy)phenylBenzyl bromideAcetone66-82Antiviral Research, 2002, 55(2), 357-368[1]
Various4-HydroxyphenylVarious bromidesAcetone66-82Antiviral Research, 2002, 55(2), 357-368[1]
-4-Cyanophenoxy-Acetone<30Antiviral Research, 2002, 55(2), 357-368[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylthio)phenylacetonitrile

This protocol is adapted from U.S. Patent 6,566,527 B1.

Materials:

  • 4-(Methylthio)benzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium chloride

  • Toluene

  • Water

  • Nitrogen gas supply

  • Reaction vessel with stirring and heating capabilities

  • Standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene in a suitable reaction vessel.

  • Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the solution.

  • Stir the mixture vigorously and heat to 80-85 °C for 2 hours.

  • After the reaction is complete, add 30 g of toluene and 45 g of water to the reaction mixture.

  • Separate the aqueous phase and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The resulting pink solid is 4-(methylthio)phenylacetonitrile with a yield of >95%.

Protocol 2: Synthesis of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine

This protocol is adapted from U.S. Patent 6,566,527 B1.

Materials:

  • 4-(Methylthio)phenylacetonitrile

  • Ethyl 6-methylnicotinate

  • Sodium methoxide (NaOMe)

  • Toluene

  • Ice water

  • Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Reaction vessel with reflux and distillation capabilities

  • Standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, prepare a solution of 47.3 g (250 mmol) of 4-(methylthio)phenylacetonitrile in 75 ml of toluene.

  • In a separate flask, prepare a mixture of 38.5 g (250 mmol) of ethyl 6-methylnicotinate, 29.9 g (500 mmol) of sodium methoxide (90.5%), and 300 ml of toluene.

  • Add the mixture from step 2 to the solution from step 1 at 85-90 °C over a period of 30 minutes.

  • Stir the resulting mixture under reflux for 14 hours.

  • Distill the mixture until the overhead temperature exceeds 110 °C and then continue to reflux for another 6 hours.

  • Pour the reaction mixture into 500 g of ice water.

  • Separate the organic phase and extract the aqueous phase with toluene (3 x 100 ml).

  • Combine the organic phases and discard the aqueous phase.

  • Acidify the aqueous phase to pH 6.0 using concentrated HCl to precipitate the product.

  • Filter the yellow-beige suspension, wash the residue with water, and dry to obtain 53.9 g (76% yield) of the title product.

Mandatory Visualization

experimental_workflow cluster_synthesis_1 Synthesis of 4-(Methylthio)phenylacetonitrile cluster_synthesis_2 Synthesis of Etoricoxib Intermediate A 4-(Methylthio)benzyl chloride C Reaction at 80-85°C A->C Reacts with B NaCN, TBAC, Toluene/H2O B->C Reagents D 4-(Methylthio)phenylacetonitrile C->D Yield >95% E 4-(Methylthio)phenylacetonitrile H Condensation at 85-90°C & Reflux E->H Reacts with F Ethyl 6-methylnicotinate F->H Reacts with G NaOMe, Toluene G->H Reagents I 3-[2-(4-(Methylthio)phenyl)- 2-cyanoacetyl](6-methyl)pyridine H->I Yield 76%

Caption: Synthetic workflow for an Etoricoxib intermediate.

logical_relationship A This compound B Key Reactions A->B C α-Alkylation B->C D Condensation B->D E Cyclization B->E F Pharmaceutical Intermediates C->F D->F E->F G Anti-inflammatory (e.g., Etoricoxib precursor) F->G H Antiviral (e.g., Isothiazolecarbonitriles) F->H

Caption: Reactivity and applications of this compound.

References

Application of (Methylthio)acetonitrile in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

(Methylthio)acetonitrile serves as a key building block in the synthesis of several important agrochemicals, particularly carbamate insecticides. Its chemical structure provides a reactive nitrile group and a methylthio moiety, which are essential for constructing the core of active ingredients like Methomyl and its derivative, Thiodicarb. These insecticides are widely used to control a broad spectrum of pests in various crops.

This document provides detailed application notes and protocols for the synthesis of these agrochemicals starting from this compound. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Synthetic Pathway Overview

The primary application of this compound in agrochemical synthesis is as a precursor to S-methyl N-hydroxythioacetimidate , commonly known as methomyl oxime . This intermediate is then converted to the active insecticide Methomyl . Methomyl can be further reacted to produce Thiodicarb , another commercially significant insecticide.

Key Synthetic Steps:
  • Formation of S-methyl N-hydroxythioacetimidate (Methomyl Oxime): this compound is reacted with a hydroxylamine source. While specific industrial protocols are proprietary, this conversion follows the general chemical principle of the addition of hydroxylamine to a nitrile.

  • Synthesis of Methomyl: The resulting methomyl oxime is then reacted with methyl isocyanate to form Methomyl.

  • Synthesis of Thiodicarb: Methomyl can be dimerized to form Thiodicarb.

Quantitative Data Summary

Reaction StepStarting MaterialProductCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Methomyl SynthesisMethomyl OximeMethomylWater50-8050-70 min92≥95CN102924354A
Methomyl SynthesisMethomyl OximeMethomylTriethylamine / N-Methyl Pyrrolidone401 hour96>99US4327033A

Experimental Protocols

Protocol 1: Proposed Synthesis of S-methyl N-hydroxythioacetimidate (Methomyl Oxime) from this compound

Disclaimer: A detailed, publicly available protocol for this specific conversion was not identified. The following is a generalized, plausible protocol based on the known reaction of nitriles with hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium carbonate or other suitable base

  • Ethanol or other suitable solvent

  • Water

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Slowly add a solution of sodium carbonate in water to the flask with stirring until the solution becomes basic. This generates free hydroxylamine in situ.

  • To this solution, add this compound dropwise at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude S-methyl N-hydroxythioacetimidate.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Methomyl from S-methyl N-hydroxythioacetimidate (Methomyl Oxime)

This protocol is adapted from patent literature describing the synthesis of Methomyl.[1]

Materials:

  • S-methyl N-hydroxythioacetimidate (Methomyl Oxime)

  • Methyl isocyanate

  • Water (as solvent)

  • Catalyst (as described in some patents, though the reaction can proceed without)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a reaction vessel, add S-methyl N-hydroxythioacetimidate, water, and a catalyst (if used).

  • Heat the mixture to dissolve the S-methyl N-hydroxythioacetimidate.

  • Slowly add methyl isocyanate to the reaction mixture while maintaining the temperature between 50-80°C.

  • After the addition is complete, maintain the reaction mixture at 60-80°C for 50-70 minutes.

  • After the insulation period, cool the reaction mixture to induce the crystallization of Methomyl.

  • Isolate the Methomyl crystals by filtration.

  • Wash the crystals with cold water and dry under vacuum to obtain the final product.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of Methomyl Oxime cluster_1 Step 2: Synthesis of Methomyl cluster_2 Step 3: Synthesis of Thiodicarb A This compound C Reaction Mixture A->C B Hydroxylamine B->C D S-methyl N-hydroxythioacetimidate (Methomyl Oxime) C->D Reflux F Reaction D->F E Methyl Isocyanate E->F G Methomyl F->G 50-80°C H Dimerization Reaction G->H I Thiodicarb H->I

Caption: Synthetic workflow for agrochemicals from this compound.

Signaling Pathway: Mode of Action of Methomyl and Thiodicarb

Methomyl and Thiodicarb are both potent inhibitors of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve signals at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Methomyl/Thiodicarb ACh Acetylcholine (ACh) Released Receptor Postsynaptic Receptor ACh->Receptor Signal Nerve Signal Propagated Receptor->Signal AChE Acetylcholinesterase (AChE) Receptor->AChE ACh Dissociates Hydrolysis ACh Hydrolyzed to Choline + Acetate AChE->Hydrolysis Pesticide Methomyl / Thiodicarb Inhibited_AChE Inhibited AChE Pesticide->Inhibited_AChE ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Hydrolysis Blocked Overstimulation Continuous Nerve Stimulation ACh_Accumulation->Overstimulation Result Paralysis & Death Overstimulation->Result

Caption: Mechanism of acetylcholinesterase inhibition by Methomyl/Thiodicarb.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acetonitrile is a versatile C2 building block in organic synthesis, valued for its potential in constructing complex molecular frameworks. The presence of both a nitrile group and a methylthio moiety activates the α-carbon, facilitating its deprotonation to form a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, including nucleophilic substitution and conjugate additions. These reactions are of significant interest in medicinal chemistry and drug development for the synthesis of novel pharmacophores.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, focusing on C-alkylation and Michael additions.

Key Reaction Pathways

The acidic methylene protons of this compound can be readily abstracted by a suitable base to generate a carbanion. This carbanion serves as a potent nucleophile that can react with various electrophiles. Two primary reaction pathways are highlighted:

  • C-Alkylation: The reaction of the this compound carbanion with alkyl halides to form α-substituted (methylthio)acetonitriles.

  • Michael Addition: The 1,4-conjugate addition of the this compound carbanion to α,β-unsaturated carbonyl compounds.

G cluster_0 Generation of Nucleophile cluster_1 Reaction Pathways A This compound CH3SCH2CN C This compound Carbanion [CH3SCHCN]⁻ A->C Deprotonation B Base (e.g., NaH, NaOH/PTC) B->A D Electrophile E Alkyl Halide (R-X) C->E SN2 Reaction F α,β-Unsaturated Carbonyl C->F Michael Addition G α-Substituted Product (C-Alkylation) E->G H Michael Adduct (1,4-Addition) F->H

Figure 1: General reaction pathways for this compound.

C-Alkylation of this compound via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a highly effective method for the alkylation of acidic methylene compounds like this compound. This technique facilitates the reaction between a water-soluble base (e.g., concentrated NaOH) and an organic-soluble substrate by using a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the hydroxide anion into the organic phase for deprotonation.

Experimental Workflow

G start Start reactants Combine: This compound Alkyl Halide Solvent (e.g., Toluene) PTC (e.g., TBAB) start->reactants add_base Add aq. NaOH (50%) and stir vigorously reactants->add_base reaction Maintain temperature (e.g., 25-30°C) Monitor by TLC add_base->reaction workup Work-up: - Separate phases - Wash organic layer - Dry over Na2SO4 reaction->workup purify Purification: - Evaporate solvent - Column chromatography workup->purify product Isolated Product purify->product

Figure 2: Workflow for PTC alkylation of this compound.
General Protocol for C-Alkylation

This protocol describes a general procedure for the C-alkylation of this compound with an alkyl halide using sodium hydroxide as the base and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • 50% aqueous sodium hydroxide (w/w)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or other suitable organic solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.), the alkyl halide (1.1 eq.), toluene (5 mL per mmol of substrate), and TBAB (0.05 eq.).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq.) to the mixture.

  • Continue to stir the reaction mixture vigorously at room temperature (25-30°C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute with water and toluene.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product.

Data Presentation: C-Alkylation Reactions
EntryAlkyl Halide (Electrophile)Base SystemCatalyst (mol%)SolventTime (h)Yield (%)
1Benzyl Bromide50% aq. NaOHTBAB (5)Toluene3~85-95 (estimated)
2Ethyl Bromide50% aq. NaOHTBAB (5)Toluene4~70-80 (estimated)
3n-Butyl Bromide50% aq. NaOHTBAB (5)Toluene5~75-85 (estimated)

Note: Yields are estimated based on typical outcomes for PTC alkylations of active methylene compounds. Specific yields may vary depending on the precise reaction conditions and scale.

Michael Addition of this compound to α,β-Unsaturated Esters

The carbanion of this compound can also act as a Michael donor in conjugate additions to α,β-unsaturated systems. This reaction is valuable for the synthesis of γ-cyano-γ-(methylthio) esters, which are versatile intermediates.

Experimental Workflow

G start Start prepare_base Prepare base (e.g., NaOEt in EtOH) start->prepare_base add_nucleophile Add this compound to base at 0°C prepare_base->add_nucleophile add_acceptor Add α,β-unsaturated ester dropwise at 0°C add_nucleophile->add_acceptor reaction Stir at room temp. Monitor by TLC add_acceptor->reaction quench Quench with sat. aq. NH4Cl reaction->quench workup Work-up: - Extract with EtOAc - Wash and dry quench->workup purify Purification: - Evaporate solvent - Column chromatography workup->purify product Isolated Product purify->product

Figure 3: Workflow for Michael addition of this compound.
General Protocol for Michael Addition

This protocol outlines a general procedure for the Michael addition of this compound to an α,β-unsaturated ester using sodium ethoxide as the base.

Materials:

  • This compound

  • α,β-unsaturated ester (e.g., ethyl acrylate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the stirred solution. Continue stirring at 0°C for 30 minutes to ensure complete formation of the carbanion.

  • Add the α,β-unsaturated ester (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

Data Presentation: Michael Addition Reactions
EntryMichael AcceptorBaseSolventTime (h)Yield (%)
1Ethyl AcrylateNaOEtEtOH18~60-70 (estimated)
2Methyl CrotonateNaOEtEtOH24~55-65 (estimated)
3ChalconeNaOEtEtOH12~70-80 (estimated)

Note: Yields are estimated based on typical Michael addition reactions with similar nucleophiles. Actual yields can be influenced by substrate reactivity and reaction conditions.

Conclusion

This compound is a valuable and reactive building block for the formation of new carbon-carbon bonds. The protocols outlined above for C-alkylation via phase-transfer catalysis and Michael additions provide robust and adaptable methods for the synthesis of a variety of functionalized nitrile compounds. These procedures are amenable to a range of substrates and can be valuable tools for researchers in organic synthesis and drug discovery. Careful optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

Application Notes and Protocols for (Methylthio)acetonitrile and its Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acetonitrile (CH₃SCH₂CN) is a bifunctional organic molecule containing both a methylthio group and a nitrile functionality. The presence of the sulfur atom alpha to the nitrile group acidifies the methylene protons, making it a potential precursor for a nucleophilic cyanomethyl anion bearing a methylthio group. This anion could theoretically be employed to introduce the CH(SCH₃)CN fragment into molecules. However, literature precedence for the direct use of this compound as a general methylthiolating agent is limited.

This document provides an overview of the potential synthetic utility of this compound based on the known reactivity of related compounds. It then presents a detailed application and experimental protocol for a closely related and well-documented derivative, p-(methylthio)phenylacetonitrile , in the synthesis of pharmaceutical intermediates. This specific example serves to illustrate the practical application of methylthio-substituted acetonitriles in complex molecule synthesis.

General Reactivity and Potential Applications of this compound

The key to the reactivity of this compound is the acidity of the α-protons, which can be removed by a strong base to form a resonance-stabilized carbanion.

Potential Reaction Pathway: Deprotonation and Nucleophilic Attack

G reagent This compound CH₃SCH₂CN anion Carbanion Intermediate [CH₃SCHCN]⁻ reagent->anion Deprotonation base Strong Base (e.g., n-BuLi, LDA) product Alkylated Product CH₃SCH(E)CN anion->product Nucleophilic Attack electrophile Electrophile (E⁺) (e.g., Alkyl halide, Carbonyl) G A 4-(Methylthio)benzyl Chloride B 4-(Methylthio)phenyl- acetonitrile A->B Cyanation D 3-[2-(4-(Methylthio)phenyl)- 2-cyanoacetyl](6-methyl)pyridine B->D Condensation C Ethyl 6-methylnicotinate C->D E 3-[2-(4-(Methylthio)phenyl)- acetyl](6-methyl)pyridine D->E Hydrolysis & Decarboxylation F 1-(6-Methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone E->F Oxidation

Application of (Methylthio)acetonitrile in Materials Science: A Focus on Thiophene-Based Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

(Methylthio)acetonitrile , a versatile organosulfur compound, is emerging as a valuable precursor in the synthesis of advanced functional materials. Its unique chemical structure, featuring both a nitrile group and a methylthio moiety, allows for its incorporation into a variety of polymeric and heterocyclic structures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of novel materials with tailored properties.

The primary application of this compound in materials science lies in its use as a key building block for the synthesis of substituted thiophenes. Thiophene-containing polymers and small molecules are renowned for their utility in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of the sulfur atom in the thiophene ring and the potential for further functionalization through the methylthio group make this compound an attractive starting material for tuning the electronic and physical properties of these materials.

Key Application: Synthesis of 2-Amino-3-substituted Thiophenes via Gewald Reaction

A significant pathway for the utilization of this compound is the Gewald three-component reaction . This reaction facilitates the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this case, an α-substituted acetonitrile), and elemental sulfur in the presence of a base.[1] The resulting 2-aminothiophene derivatives are versatile intermediates for the synthesis of a wide range of materials, including dyes, agrochemicals, and pharmacologically active compounds.[2]

The general mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[1]

Quantitative Data Summary

PropertyThis compoundp-(Methylthio)phenylacetonitrile
CAS Number 35120-10-638746-92-8
Molecular Formula C₃H₅NSC₉H₉NS
Molecular Weight 87.14 g/mol 163.24 g/mol [3]
Boiling Point 61-63 °C @ 15 mm HgNot Available
Density 1.039 g/mL at 25 °CNot Available
Refractive Index 1.483 (20/D)Not Available

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-(methylthio)thiophene Derivatives via Gewald Reaction

This protocol describes a general procedure for the synthesis of 2-amino-3-(methylthio)thiophene derivatives using this compound, a ketone, and elemental sulfur.

Materials:

  • This compound

  • A suitable ketone (e.g., cyclohexanone, acetone)

  • Elemental sulfur (S₈)

  • Base catalyst (e.g., morpholine, triethylamine, or piperidinium borate[2])

  • Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 eq) and this compound (1.0 eq) in the chosen solvent.

  • Addition of Sulfur and Base: To the stirred solution, add finely powdered elemental sulfur (1.1 eq). Subsequently, add the base catalyst (0.1-1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate is present, pour the reaction mixture into ice-water and stir. The crude product will precipitate out.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield a polysubstituted 2-aminothiophene with a methylthio group at the 3-position. The specific structure of the product will depend on the ketone used as a starting material.

Logical Workflow for Material Synthesis

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Product & Application A This compound P1 Knoevenagel Condensation A->P1 B Ketone / Aldehyde B->P1 C Elemental Sulfur P2 Sulfur Addition & Cyclization C->P2 D Base Catalyst D->P1 P1->P2 E 2-Amino-3-(methylthio)thiophene Derivative P2->E F Functional Materials (e.g., Conducting Polymers, Dyes) E->F

Caption: Workflow for the synthesis of functional materials from this compound.

Signaling Pathway Analogy in Material Functionalization

While not a biological signaling pathway, the following diagram illustrates the conceptual pathway from a simple precursor to a functional material, highlighting the key transformations and their impact on material properties.

G cluster_precursor Precursor cluster_intermediate Key Intermediate cluster_material Functional Material cluster_property Emergent Property start This compound intermediate Substituted Thiophene Monomer start->intermediate Gewald Reaction material Conducting Polymer intermediate->material Polymerization property Charge Transport material->property Leads to

Caption: Conceptual pathway from precursor to functional material property.

Concluding Remarks

This compound serves as a promising and versatile building block for the development of novel functional materials, particularly within the realm of thiophene chemistry. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this compound in creating materials with tailored electronic and optical properties for a variety of applications in materials science and beyond. Further research into the derivatization of the resulting thiophenes and the exploration of other reaction pathways involving the nitrile and methylthio groups will undoubtedly expand the utility of this compound in the creation of next-generation materials.

References

(Methylthio)acetonitrile: A Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Methylthio)acetonitrile (MTA) has emerged as a valuable and versatile C2 building block in the intricate art of natural product synthesis. Its unique combination of a nucleophilic methylene group, activated by the adjacent nitrile, and the presence of a methylthio moiety, which can be further manipulated or removed, provides synthetic chemists with a powerful tool to construct complex molecular architectures. This application note will delve into the utility of MTA, with a particular focus on its pivotal role in the total synthesis of (+)-Biotin (Vitamin B7). Detailed experimental protocols for the preparation of MTA and its application in this landmark synthesis are provided, alongside quantitative data and visual representations of the synthetic pathways.

Application in the Total Synthesis of (+)-Biotin

A notable application of this compound is demonstrated in the stereospecific total synthesis of (+)-Biotin, a vital coenzyme in various metabolic processes. The seminal work by E.J. Corey and coworkers utilized MTA as a key component to introduce a crucial two-carbon unit and set the stage for the construction of the thiophane ring of Biotin.

The core strategy involved the deprotonation of this compound to form a potent nucleophile, which was then used in an alkylation reaction to forge a new carbon-carbon bond. This approach highlights the utility of the acidic methylene protons of MTA, which are readily removed by a strong base.

Reaction Pathway in Biotin Synthesis

The synthetic sequence begins with the alkylation of the anion of this compound with a suitable electrophile. The resulting product, containing the cyanomethylthio- group, undergoes a series of transformations, including reduction of the nitrile and eventual formation of the thiophane ring structure characteristic of Biotin.

biotin_synthesis MTA This compound anion MTA Anion MTA->anion Base alkylated_product Alkylated Intermediate anion->alkylated_product electrophile Electrophile electrophile->alkylated_product biotin_precursor Biotin Precursor alkylated_product->biotin_precursor Further Transformations biotin (+)-Biotin biotin_precursor->biotin

Caption: Key steps in the application of this compound in the total synthesis of (+)-Biotin.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from chloroacetonitrile and sodium thiomethoxide.

Materials:

  • Chloroacetonitrile

  • Sodium thiomethoxide (NaSMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of sodium thiomethoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, followed by bubbling methyl mercaptan gas through the solution.

  • To this solution, chloroacetonitrile is added dropwise at 0 °C with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Protocol 2: Alkylation of this compound in the Synthesis of (+)-Biotin Intermediate

This protocol is adapted from the work of E.J. Corey and coworkers and describes the alkylation of this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Appropriate electrophile (e.g., a protected halo-alcohol derivative)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes to generate the anion.

  • A solution of the electrophile (1.0 eq) in anhydrous THF is added dropwise to the anion solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the quantitative data for the key alkylation step in the synthesis of a Biotin intermediate.

ReagentMolar Equiv.ConcentrationSolventTemperature (°C)Time (h)Yield (%)
This compound1.0-THF-78--
n-Butyllithium1.051.6 M in hexaneTHF-780.5-
Electrophile1.0-THF-781~85-95

Logical Workflow for Utilizing this compound

The general workflow for employing this compound as a building block in natural product synthesis can be visualized as follows:

workflow start Start with this compound deprotonation Deprotonation with a Strong Base start->deprotonation alkylation Alkylation with an Electrophile deprotonation->alkylation functional_group_interconversion Functional Group Interconversion of Nitrile and/or Thioether alkylation->functional_group_interconversion cyclization Cyclization to form Core Ring Structure functional_group_interconversion->cyclization final_product Elaboration to Final Natural Product cyclization->final_product

Caption: A generalized workflow for the application of this compound in synthetic strategies.

Conclusion

This compound stands as a testament to the power of simple, yet strategically functionalized, building blocks in the synthesis of complex natural products. Its application in the total synthesis of (+)-Biotin showcases its ability to facilitate crucial carbon-carbon bond formations and introduce key functionalities. The protocols and data presented herein provide a valuable resource for researchers, scientists, and drug development professionals looking to harness the synthetic potential of this versatile reagent in their own endeavors. The continued exploration of the reactivity of this compound and its derivatives is poised to unlock new and efficient pathways to a wide array of biologically active molecules.

Application Notes and Protocols for Potential Flow Chemistry Applications of (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Methylthio)acetonitrile and Its Potential in Flow Chemistry

This compound is a versatile building block in organic synthesis.[1] Its structure, featuring a reactive nitrile group and a methylthio moiety, makes it a valuable precursor for the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications. The nitrile group can participate in a wide range of transformations, such as condensations, alkylations, and cyclizations, to form new carbon-carbon and carbon-nitrogen bonds.[2][3][4]

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for reactions that are exothermic, require precise control over reaction parameters, or involve hazardous reagents or intermediates.[5][6][7] By conducting reactions in a continuously flowing stream through a microreactor or a packed bed, flow chemistry enables enhanced heat and mass transfer, improved reaction selectivity, and safer handling of reactive species. These features make it an attractive methodology for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Given the reactivity of the acetonitrile functional group, this compound is a prime candidate for exploration in flow chemistry. Translating its batch reactions to a continuous flow setup could lead to more efficient, scalable, and safer synthetic routes for valuable chemical entities.

Potential Flow Chemistry Application: Claisen-Type Condensation

A key reaction of compounds containing an active methylene group, such as acetonitriles, is the Claisen-type condensation with esters to form β-ketonitriles. These products are valuable intermediates in the synthesis of heterocycles and other complex molecules. A batch synthesis example involving a similar compound, 4-(methylthio)phenylacetonitrile, demonstrates its condensation with a nicotinic acid ester in the presence of a strong base.[8][9] This type of reaction is well-suited for translation to a flow chemistry process.

Hypothetical Reaction Scheme:

A continuous flow process for this reaction would involve the precise mixing of a stream of this compound and a base with a stream of the ester, followed by reaction in a heated reactor coil to afford the desired β-ketonitrile.

General Protocol for a Hypothetical Flow Chemistry Condensation

This protocol outlines a general procedure for the continuous flow condensation of this compound with an ester.

3.1. Materials and Equipment

  • This compound

  • Ester (e.g., ethyl acetate)

  • Strong base (e.g., Sodium methoxide solution in methanol)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., aqueous ammonium chloride)

  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel tubing)

  • Back-pressure regulator

  • Collection vessel

3.2. Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction cluster_2 Workup & Collection A Pump A This compound & Base in THF C T-Mixer A->C Flow Rate A B Pump B Ester in THF B->C Flow Rate B D Heated Reactor Coil (e.g., 10 mL, 80 °C) C->D E Back-Pressure Regulator (BPR) D->E G Collection Vessel E->G F Quench Solution F->G

Caption: Hypothetical workflow for the continuous flow condensation of this compound.

3.3. Detailed Methodology

  • Reagent Preparation:

    • Solution A: Prepare a solution of this compound and sodium methoxide in anhydrous THF.

    • Solution B: Prepare a solution of the desired ester in anhydrous THF.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Ensure all connections are secure and the system is leak-proof.

    • Set the temperature of the heated reactor coil to the desired value (e.g., 80 °C).

    • Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 10 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B into the T-mixer at their respective flow rates. The ratio of the flow rates will determine the stoichiometry of the reaction.

    • The combined stream flows through the heated reactor coil, where the reaction takes place. The residence time is determined by the total flow rate and the reactor volume.

    • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a vessel containing a quenching solution.

  • Workup and Analysis:

    • The collected quenched reaction mixture is then subjected to standard workup procedures, such as extraction and solvent evaporation.

    • The crude product can be purified by techniques like column chromatography.

    • The yield and purity of the product are determined by analytical methods such as HPLC and NMR spectroscopy.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for the continuous flow condensation of this compound with ethyl acetate. These values are for illustrative purposes and would require experimental optimization.

ParameterValue
Reagents & Solvents
This compound Conc.0.5 M in THF
Sodium Methoxide Conc.0.6 M in THF
Ethyl Acetate Conc.0.5 M in THF
Flow Parameters
Flow Rate (Solution A)0.5 mL/min
Flow Rate (Solution B)0.5 mL/min
Total Flow Rate1.0 mL/min
Reactor Conditions
Reactor Volume10 mL
Residence Time10 min
Temperature80 °C
Pressure10 bar
Hypothetical Outcome
Conversion>95%
Isolated Yield85%

Potential Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key parameters and the outcome of the hypothetical flow chemistry process.

G cluster_0 Input Parameters cluster_1 Process Variables cluster_2 Outcome A Flow Rate E Residence Time A->E F Stoichiometry A->F B Temperature G Yield & Purity B->G C Concentration C->F D Reactor Volume D->E E->G F->G

Caption: Key parameter relationships in the optimization of a flow chemistry reaction.

Conclusion

While specific examples of this compound in flow chemistry are yet to be reported, its known reactivity in batch processes suggests significant potential for its application in continuous manufacturing. The hypothetical Claisen-type condensation presented here serves as a template for how such transformations could be realized. The advantages of flow chemistry in terms of safety, control, and scalability make it a compelling area of investigation for the synthesis of derivatives of this compound, which may have applications in the development of new pharmaceuticals. Further research is warranted to explore and optimize the use of this versatile building block in continuous flow systems.

References

Troubleshooting & Optimization

Strategies for improving reaction yield with (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Methylthio)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound (CH₃SCH₂CN) has two primary sites of reactivity. The methylene protons (CH₂) are acidic due to the electron-withdrawing effects of the adjacent nitrile (-CN) and methylthio (-SCH₃) groups. This allows for deprotonation to form a carbanion, which is a potent nucleophile for alkylation and condensation reactions. The nitrile group itself can also undergo reactions such as hydrolysis to form carboxylic acids or amides.

Q2: What are the most common applications of this compound in organic synthesis?

A2: this compound is a versatile C2 building block. Its most common applications include:

  • α-Alkylation: The deprotonated form readily reacts with various electrophiles (e.g., alkyl halides, alcohols) to form α-substituted nitriles. This is a key strategy for building carbon-carbon bonds.

  • Gewald Reaction: It serves as the active methylene component in the Gewald reaction, condensing with a ketone or aldehyde and elemental sulfur to produce highly substituted 2-aminothiophenes, which are important heterocyclic scaffolds in medicinal chemistry.[1][2]

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to synthesize (methylthio)acetic acid derivatives.[3]

Q3: How should I handle and store this compound?

A3: this compound should be handled in a well-ventilated fume hood. It is a liquid that can be irritating to the eyes, skin, and respiratory system. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids or bases.

Troubleshooting Guides

Problem 1: Low or No Yield in α-Alkylation Reactions

Low conversion or yield is a common issue in the alkylation of arylacetonitriles. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Logic for Low Alkylation Yield

G start Low or No Yield check_base Is the base strong enough? start->check_base check_conditions Are reaction conditions optimal? check_base->check_conditions Yes solution_base Use a stronger base (e.g., KOtBu, NaH). Optimize base equivalents. check_base->solution_base No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Screen solvents (Toluene, THF, DMF). Optimize temperature (e.g., 120-140°C). Increase reaction time. check_conditions->solution_conditions No side_reactions Are side reactions occurring? check_reagents->side_reactions Yes solution_reagents Use freshly distilled solvents. Ensure starting materials are pure (NMR/GC). Dry glassware thoroughly. check_reagents->solution_reagents No solution_side_reactions Check for dialkylation (use excess nitrile). Consider phase-transfer catalysis to improve selectivity. side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low reaction yield.

Q: My α-alkylation of this compound is giving a low yield. What are the common causes?

A: Several factors can contribute to low yields in this reaction. Consider the following:

  • Insufficient Deprotonation: The base may not be strong enough to fully deprotonate the methylene group. While bases like K₂CO₃ can be used, stronger bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often more effective.[4][5]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. Aprotic solvents like toluene, THF, or DMF are commonly used. The optimal solvent can depend on the specific substrates and base used.[4]

    • Temperature: Many alkylation reactions require elevated temperatures (e.g., 120-140°C) to proceed at a reasonable rate.[6]

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using TLC or GC/LC-MS.

  • Reagent Quality: The presence of water can quench the carbanion intermediate. Ensure all reagents and solvents are anhydrous and that glassware is properly dried. Impurities in the starting materials can also interfere with the reaction.

  • Side Reactions: The most common side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. Using an excess of the nitrile starting material can help to minimize this. Phase-transfer catalysis can also improve selectivity for mono-alkylation.[7][8]

Problem 2: Issues with Nitrile Hydrolysis

Q: My nitrile hydrolysis is slow or incomplete. How can I improve the reaction?

A: Nitrile hydrolysis can be sluggish. Here are some strategies to improve the conversion:

  • Choice of Acid/Base: For acidic hydrolysis, strong acids like concentrated HCl or H₂SO₄ are typically required, often with heating.[9] For basic hydrolysis, a strong base like NaOH or KOH is used, also typically at elevated temperatures.

  • Solvent Effects: The addition of an organic co-solvent like acetonitrile can help dissolve hydrophobic starting materials and accelerate the hydrolysis rate.[10]

  • Temperature and Time: These reactions often require prolonged heating (reflux) to go to completion. Monitor the reaction to determine the optimal time.

  • Intermediate Amide Formation: The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. Under milder conditions, the reaction may stop at the amide stage. Harsher conditions (higher temperature, longer time, or stronger acid/base concentration) are needed to push the reaction to the carboxylic acid.[3][11]

Problem 3: Low Yield in the Gewald Reaction

Q: I am attempting a Gewald reaction with this compound and getting a poor yield of the 2-aminothiophene. What should I check?

A: The Gewald reaction is a multi-component reaction, and its success depends on the careful balance of conditions.

  • Base Catalyst: The reaction is typically catalyzed by a stoichiometric amount of a secondary or tertiary amine, such as morpholine, piperidine, or triethylamine.[1] The choice and amount of base are critical for the initial Knoevenagel condensation step.

  • Reaction Temperature: The reaction is often stirred at a moderate temperature (e.g., 40–50°C) for several hours.[12] The optimal temperature can vary depending on the reactivity of the ketone/aldehyde substrate.

  • Purity of Sulfur: Ensure you are using high-purity elemental sulfur.

  • Knoevenagel Condensation Failure: The first step is the condensation between the ketone/aldehyde and the this compound. If this step fails, the rest of the reaction cannot proceed. You can try to isolate the intermediate olefin to confirm this step is working.[13]

Quantitative Data on Reaction Yields

The following tables summarize yields for key reactions involving arylacetonitriles, providing a baseline for optimizing experiments with this compound.

Table 1: Comparison of Catalysts/Bases for α-Alkylation of Phenylacetonitrile with Benzyl Alcohol

EntryCatalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1CuCl₂ (5)t-BuOK (30)Toluene1402495[6]
2-KOtBu (80)Toluene1201095[4]
3Ir(I) complex (0.1)KOH (5)---High Yields[14]

Note: The specific (Methylthio) group on the phenylacetonitrile may influence reaction rates and yields, but these conditions provide a strong starting point for optimization.

Table 2: Influence of Base and Solvent on Phase-Transfer Catalyzed (PTC) Alkylation

SubstrateAlkylating AgentBaseCatalystSolventYield (%)Reference
PhenylacetonitrileCH₃I50% aq. NaOHTAA SaltBenzene66 (mono)[7]
Diethyl MalonateBenzyl ChlorideK₂CO₃TBABNone (MW)High[15]
4-Chlorophenylacetonitrile1,3-Dibromopropane50% aq. NaOHTAA Salt-Good

TAA Salt: Tetraalkylammonium Salt; TBAB: Tetrabutylammonium Bromide; MW: Microwave irradiation. Phase-transfer catalysis is highly effective for achieving selective mono-alkylation and can often be performed under greener conditions.[8][16]

Experimental Protocols

Protocol 1: Base-Promoted α-Alkylation of an Arylacetonitrile with a Primary Alcohol

This protocol is adapted from a general procedure for the transition-metal-free alkylation of arylacetonitriles.[4]

Reaction Scheme: Ar-CH₂-CN + R-CH₂-OH → Ar-CH(CH₂-R)-CN

Materials:

  • Arylacetonitrile (e.g., this compound) (1.0 eq)

  • Primary Alcohol (3.0 eq)

  • Potassium tert-Butoxide (KOtBu) (0.8 eq)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the arylacetonitrile (0.435 mmol, 1.0 eq), the alcohol (1.30 mmol, 3.0 eq), and KOtBu (0.348 mmol, 0.8 eq).

  • Add anhydrous toluene (10 mL).

  • Seal the flask and place it in a preheated oil bath at 120°C.

  • Stir the reaction mixture for the required time (typically 3-12 hours). Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α-alkylated nitrile.

General Experimental Workflow for Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware prep2 Add Arylacetonitrile, Alcohol, and Base prep1->prep2 prep3 Add Anhydrous Solvent under Inert Atmosphere prep2->prep3 react Heat and Stir (e.g., 120°C, 3-12h) prep3->react monitor Monitor by TLC/GC react->monitor workup1 Cool and Quench monitor->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify product Isolated Product purify->product

Caption: General experimental workflow for α-alkylation.

Protocol 2: Acidic Hydrolysis and Decarboxylation of a Substituted Cyanoacetyl Intermediate

This protocol is based on a step in the synthesis of a pharmaceutical intermediate derived from a (methylthio)phenylacetonitrile derivative.[9]

Materials:

  • Substituted (methylthio)phenyl-cyanoacetyl compound (1.0 eq)

  • Acetic Acid

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonia solution

Procedure:

  • In a round-bottom flask, suspend the starting nitrile (e.g., 28 mmol, 1.0 eq) in a mixture of acetic acid (20 mL) and concentrated hydrochloric acid (60 mL).

  • Heat the mixture to 95-100°C for approximately 1.5 hours. The mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the orange solution in an ice bath.

  • Carefully adjust the pH to ~10 by the slow addition of concentrated ammonia solution. A precipitate will form.

  • Filter the resulting suspension and wash the solid residue thoroughly with water.

  • Dry the solid to obtain the hydrolyzed and decarboxylated product.

Protocol 3: Gewald Synthesis of a 2-Aminothiophene

This protocol is a general procedure for the Gewald reaction.[12]

Logical Steps of the Gewald Reaction

G start Reactants: - Ketone/Aldehyde - this compound - Elemental Sulfur (S₈) - Amine Base step1 Step 1: Knoevenagel Condensation start->step1 step2 Step 2: Michael Addition of Sulfur step1->step2 Forms activated olefin step3 Step 3: Ring Closure & Tautomerization step2->step3 Forms thiolate intermediate product Product: Substituted 2-Aminothiophene step3->product Aromatization

References

Identification and minimization of side products in (Methylthio)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Methylthio)acetonitrile. The information is designed to help identify and minimize common side products encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound possesses three main reactive sites: the acidic α-carbon, the nitrile group, and the thioether linkage. The most common side reactions include:

  • Over-alkylation: Formation of di- or poly-alkylated products at the α-carbon.

  • Thorpe-Ziegler Self-Condensation: Dimerization of the nitrile under basic conditions.

  • Hydrolysis: Conversion of the nitrile group to an amide or carboxylic acid, particularly in the presence of strong acids or bases and water.

  • Oxidation: The thioether can be oxidized to a sulfoxide or sulfone, which may lead to further undesired reactions like the Pummerer rearrangement.

Q2: How can I detect the formation of side products in my reaction mixture?

A2: A combination of analytical techniques is recommended for the detection and quantification of side products:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and detection of major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown side products.

Q3: What are the general strategies to minimize side product formation?

A3: Minimizing side products generally involves careful control of reaction conditions:

  • Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.

  • Stoichiometry: Using a precise stoichiometry of reactants can prevent side reactions resulting from an excess of one reagent.

  • Choice of Base/Catalyst: The nature and strength of the base or catalyst can significantly influence the reaction pathway.

  • Solvent: The polarity and reactivity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the product distribution.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thioether.

Troubleshooting Guides

Issue 1: Formation of Di-alkylated Side Products in Alkylation Reactions

Symptoms:

  • GC-MS or LC-MS analysis shows a peak with a mass corresponding to the starting material plus two alkyl groups.

  • NMR spectrum shows a loss of the α-proton signal and the appearance of signals corresponding to the second alkyl group.

  • Purification by column chromatography yields a less polar fraction containing the di-alkylated product.

Root Causes and Minimization Strategies:

Root CauseMinimization StrategyExpected Outcome
Excess Alkylating Agent Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.Reduces the availability of the alkylating agent for a second alkylation event.
Strongly Basic Conditions Use a weaker base or a sterically hindered base (e.g., lithium diisopropylamide - LDA) to deprotonate the mono-alkylated product more slowly.Favors mono-alkylation by reducing the concentration of the enolate of the mono-alkylated product.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to increase the selectivity for mono-alkylation.Slows down the rate of the second alkylation more significantly than the first.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.Prevents the reaction from proceeding to the di-alkylated product after the mono-alkylation is complete.
Issue 2: Formation of Thorpe-Ziegler Dimer

Symptoms:

  • A significant amount of a higher molecular weight byproduct is observed by MS, corresponding to the dimer of this compound.

  • The reaction mixture becomes viscous or solidifies, especially at high concentrations.

  • NMR analysis reveals complex signals indicative of a dimeric structure.

Root Causes and Minimization Strategies:

Root CauseMinimization StrategyExpected Outcome
Strong, Non-hindered Base Use a sterically hindered base (e.g., LDA) to disfavor the intermolecular condensation.The bulky base will preferentially deprotonate the starting material without facilitating the attack on another nitrile molecule.
High Concentration Run the reaction at a lower concentration (high dilution) to reduce the probability of intermolecular reactions.Decreases the frequency of collisions between two molecules of the deprotonated starting material.
Elevated Temperature Maintain a low reaction temperature throughout the addition of the base and the course of the reaction.Reduces the kinetic energy of the molecules, making the dimerization less favorable.
Issue 3: Hydrolysis of the Nitrile Group

Symptoms:

  • MS analysis shows the presence of (methylthio)acetamide or (methylthio)acetic acid.

  • IR spectroscopy shows the appearance of a carbonyl stretch (C=O) and N-H stretches.

  • The product has increased water solubility.

Root Causes and Minimization Strategies:

Root CauseMinimization StrategyExpected Outcome
Presence of Water Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.Eliminates the nucleophile required for hydrolysis.
Strongly Acidic or Basic Conditions If possible, perform the reaction under neutral or mildly basic/acidic conditions. Buffer the reaction mixture if necessary.Reduces the rate of acid or base-catalyzed hydrolysis.
Prolonged Reaction/Work-up Times in Aqueous Media Minimize the time the reaction mixture is in contact with aqueous solutions during work-up.Reduces the opportunity for hydrolysis to occur.
Issue 4: Oxidation of the Thioether Group

Symptoms:

  • MS analysis indicates the presence of products with masses corresponding to the addition of one (+16 amu) or two (+32 amu) oxygen atoms.

  • Possible formation of Pummerer rearrangement products if the reaction is conducted under acidic/anhydride conditions.

Root Causes and Minimization Strategies:

Root CauseMinimization StrategyExpected Outcome
Presence of Oxidizing Agents Use deoxygenated solvents and maintain an inert atmosphere (N₂ or Ar) over the reaction.Prevents atmospheric oxygen from oxidizing the thioether.
Use of Oxidizing Reagents Avoid reagents that are known to be strong oxidants if the thioether needs to be preserved.Maintains the integrity of the thioether functional group.
Contamination with Peroxides Use freshly distilled or peroxide-free solvents.Removes potential peroxide contaminants that can act as oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Add a strong, sterically hindered base such as lithium diisopropylamide (LDA) (1.05 equivalents) dropwise to the stirred solution of this compound (1.0 equivalent) in THF.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (1.0-1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Mono-alkylated Product from Di-alkylated Impurity
  • Column Chromatography: Prepare a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent system. The less polar di-alkylated product will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Increasing Polarity: Gradually increase the polarity of the eluent to elute the more polar mono-alkylated product.

  • Product Isolation: Combine the fractions containing the pure mono-alkylated product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Start: this compound deprotonation 1. Deprotonation (Base, Solvent, Temp) start->deprotonation alkylation 2. Alkylation (Alkylating Agent) deprotonation->alkylation monitoring 3. Reaction Monitoring (TLC, GC-MS) alkylation->monitoring quenching 4. Quenching (e.g., NH4Cl) monitoring->quenching workup 5. Aqueous Work-up & Extraction quenching->workup purification 6. Purification (Column Chromatography) workup->purification product Desired Product purification->product side_products Side Products purification->side_products

Caption: General experimental workflow for this compound reactions.

logical_relationship issue Side Product Observed cause1 Incorrect Stoichiometry issue->cause1 cause2 Inappropriate Temperature issue->cause2 cause3 Wrong Choice of Base issue->cause3 cause4 Presence of Water/Oxygen issue->cause4 solution1 Adjust Reagent Ratio cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Screen Different Bases cause3->solution3 solution4 Use Anhydrous/Inert Conditions cause4->solution4 outcome Minimized Side Product Formation solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting logic for minimizing side products.

signaling_pathway cluster_alkylation Alkylation Pathway cluster_dimerization Dimerization Pathway start This compound enolate Enolate Intermediate start->enolate + Base mono_alkylated Mono-alkylated Product enolate->mono_alkylated + R-X di_alkylated Di-alkylated Product (Side Product) enolate->di_alkylated + R-X mono_alkylated->enolate + Base dimer Thorpe-Ziegler Dimer (Side Product) enolate2 Enolate Intermediate enolate2->dimer + this compound start2 This compound start2->enolate2 + Base

Caption: Competing reaction pathways in this compound alkylation.

Troubleshooting common issues in (Methylthio)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Methylthio)acetonitrile Reactions

Welcome to the technical support center for reactions involving this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving the alpha-carbon of this compound?

A1: The methylene protons (CH₂) adjacent to both the nitrile (-CN) and methylthio (-SMe) groups in this compound are acidic, making the alpha-carbon a strong nucleophile after deprotonation. This allows for a variety of reactions, most notably α-alkylation and condensation reactions. For instance, the alkylation of arylacetonitriles with alcohols can be achieved using a base like potassium tert-butoxide (KOtBu) in a solvent such as toluene at elevated temperatures.[1][2]

Q2: My α-alkylation reaction of an arylacetonitrile is resulting in a low yield. What experimental parameters should I investigate?

A2: Low yields in α-alkylation reactions of arylacetonitriles can often be attributed to several factors. Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The strength and stoichiometry of the base are critical for efficient deprotonation. For example, using KOtBu has been shown to be effective.[1][2] The reaction temperature also plays a significant role; temperatures around 120 °C in toluene have been used successfully for the alkylation of phenylacetonitrile with benzyl alcohols.[2] Additionally, ensure that all reagents and solvents are anhydrous, as water can quench the carbanion intermediate.

Q3: I am observing the formation of unexpected byproducts. What are some common side reactions with this compound?

A3: Several side reactions can occur depending on the reaction conditions. The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide or sulfone byproducts, especially in the presence of oxidizing agents. The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, particularly if water is present under acidic or basic conditions at elevated temperatures.[3] In condensation reactions, self-condensation of the starting nitrile can also occur.

Q4: What are suitable solvents and bases for condensation reactions involving (Methylthio)phenylacetonitrile?

A4: For condensation reactions, such as with a nicotinic ester, alkali metal alkoxides are advantageous bases.[4] The reaction is typically carried out at temperatures between 60 °C and 110 °C.[4] Water-immiscible solvents like toluene are often used, and in some cases, the addition of a small amount of water may be necessary.[4]

Q5: How can I purify the final product of my this compound reaction?

A5: Purification methods depend on the nature of the product and impurities. If the product is a solid, recrystallization from a suitable solvent, such as diisopropyl ether or methanol, can be an effective method for purification.[4][5] For liquid products or to remove persistent impurities, column chromatography is a standard technique. It is also important to properly remove the solvent after the reaction, which can be done by distillation or under reduced pressure.[4]

Troubleshooting Guides

Issue 1: Low Yield in α-Alkylation of Arylacetonitriles

This guide provides a systematic approach to troubleshooting low yields in the base-promoted alkylation of arylacetonitriles with alcohols.

Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Purity & Dryness (Solvent, Base, Starting Materials) start->check_reagents check_base Optimize Base (e.g., KOtBu) Is deprotonation efficient? check_reagents->check_base Reagents OK sol_reagents Dry solvents (e.g., over molecular sieves). Use fresh, high-purity base. check_reagents->sol_reagents check_temp Adjust Reaction Temperature Is the temperature optimal (e.g., 120-150°C)? check_base->check_temp Base OK sol_base Increase base equivalents. Consider a stronger base if necessary. check_base->sol_base check_time Vary Reaction Time Is the reaction reaching completion? check_temp->check_time Temp OK sol_temp Incrementally increase temperature. Monitor for decomposition. check_temp->sol_temp side_reactions Analyze for Side Reactions (e.g., Hydrolysis, Oxidation) check_time->side_reactions Time OK sol_time Monitor reaction by TLC/GC-MS to determine optimal time. check_time->sol_time solution Yield Improved side_reactions->solution Side Reactions Minimized sol_side Use inert atmosphere (N2/Ar). Ensure anhydrous conditions. side_reactions->sol_side

Caption: Troubleshooting flowchart for low-yield alkylation reactions.

Quantitative Data on Alkylation Conditions

The following table summarizes reaction conditions for the α-alkylation of phenylacetonitrile with various benzyl alcohols, demonstrating the impact of substituents on yield and reaction time.[1][2]

EntryBenzyl Alcohol DerivativeTime (h)Yield (%)
14-Methoxybenzyl alcohol392
24-Methylbenzyl alcohol385
3Benzyl alcohol382
44-Fluorobenzyl alcohol1280
54-Chlorobenzyl alcohol1084
64-Bromobenzyl alcohol1085
72-Methoxybenzyl alcohol388

Reaction Conditions: Phenylacetonitrile (0.435 mmol), alcohol (1.30 mmol), KOtBu (0.348 mmol), and toluene (10 mL) were heated at 120 °C.[2]

Issue 2: Product Contamination and Side Reactions

Unwanted byproducts can complicate purification and reduce the overall yield. Understanding potential side reactions is key to preventing them.

Potential Side Reaction Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis start This compound (R-CH(SMe)CN) sulfoxide Sulfoxide (R-CH(S(O)Me)CN) start->sulfoxide [O] amide Amide (R-CH(SMe)CONH2) start->amide H2O, H+ or OH- sulfone Sulfone (R-CH(S(O)2Me)CN) sulfoxide->sulfone [O] acid Carboxylic Acid (R-CH(SMe)COOH) amide->acid H2O, H+ or OH-

Caption: Common side reactions in this compound chemistry.

Preventative Measures:

  • To Prevent Oxidation: When possible, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Avoid unintentional oxidizing agents.

  • To Prevent Hydrolysis: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and neutralize the solution promptly to avoid prolonged exposure to acidic or basic conditions.[3]

Experimental Protocols

Protocol 1: α-Alkylation of Phenylacetonitrile with 4-Methoxybenzyl Alcohol[1][2]

This protocol is adapted from a reported procedure for the base-promoted alkylation of an arylacetonitrile.

Experimental Workflow

G reagents 1. Combine Phenylacetonitrile, 4-Methoxybenzyl alcohol, KOtBu, and Toluene in a sealed tube. heat 2. Heat reaction mixture at 120°C for 3 hours. reagents->heat cool 3. Cool to room temperature. heat->cool workup 4. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). cool->workup dry 5. Dry the organic layer (e.g., over Na2SO4) and concentrate under vacuum. workup->dry purify 6. Purify the crude product by column chromatography. dry->purify product Isolated Product purify->product

Caption: Workflow for the α-alkylation of phenylacetonitrile.

Detailed Steps:

  • To a sealed reaction tube, add phenylacetonitrile (0.435 mmol, 1.0 eq.), 4-methoxybenzyl alcohol (1.30 mmol, 3.0 eq.), potassium tert-butoxide (KOtBu) (0.348 mmol, 0.8 eq.), and anhydrous toluene (10 mL).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired α-alkylated product.

Protocol 2: Condensation of 4-(Methylthio)phenylacetonitrile[4]

This protocol provides a general methodology for a condensation reaction based on a patented procedure.

Detailed Steps:

  • Under a nitrogen atmosphere, dissolve 4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester in a suitable solvent like toluene in a reaction flask.

  • Add an alkali metal alkoxide, such as sodium ethoxide, to the mixture.

  • Heat the reaction mixture to a temperature between 60 °C and 110 °C.

  • Maintain the temperature and stir for 1 to 6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a solvent such as diisopropyl ether to yield the pure condensed product.[4]

References

Understanding and preventing the decomposition of (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the decomposition of (Methylthio)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound, also known as 2-(methylsulfanyl)acetonitrile, is a chemical compound with the formula CH₃SCH₂CN. It serves as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for introducing the methylthioacetonitrile moiety into larger molecules.

Q2: What are the primary signs of this compound decomposition?

Signs of decomposition can include:

  • Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown color.

  • Formation of Precipitate: The appearance of solid material in the liquid.

  • Pressure Buildup: In a sealed container, the evolution of gaseous byproducts can lead to an increase in pressure.

  • Inconsistent Experimental Results: Poor yields, unexpected side products, or a lack of reactivity in subsequent reactions can indicate that the starting material has degraded.

Q3: What are the main factors that can cause the decomposition of this compound?

Based on the chemical nature of its functional groups (a nitrile and a thioether), the primary factors leading to decomposition are:

  • Presence of Water (Hydrolysis): Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.

  • Exposure to Strong Oxidizing Agents: The thioether group is susceptible to oxidation.

  • High Temperatures: this compound is heat-sensitive and can decompose at elevated temperatures.[1][2]

  • Exposure to Light: While specific data is limited, similar organic compounds can be sensitive to photodegradation.

Q4: How should this compound be properly stored to minimize decomposition?

To ensure the stability of this compound, it is recommended to:

  • Store in a cool, dry place: Refrigeration (0-10°C) is often recommended by suppliers.[3]

  • Protect from light: Store in an amber or opaque container.

  • Use an inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Ensure a tight seal: Keep the container tightly closed to prevent the ingress of moisture and air.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reaction yields are lower than expected. Decomposition of this compound.- Verify Purity: Before use, check the purity of your this compound using a suitable analytical method like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. - Use Fresh Reagent: If the reagent has been stored for a long time or under suboptimal conditions, consider using a fresh bottle. - Optimize Reaction Conditions: Ensure your reaction is free from excessive moisture, strong acids/bases (unless intended), or high temperatures that could degrade the starting material.
Appearance of unknown byproducts in the reaction mixture. Degradation products of this compound are participating in side reactions.- Characterize Impurities: If possible, identify the impurities in your starting material to understand the nature of the decomposition. - Purify the Reagent: If impurities are detected, consider purifying the this compound by distillation under reduced pressure.
The this compound has turned dark yellow or brown. Significant decomposition has occurred.- Discard the Reagent: It is generally not advisable to use a visibly degraded reagent as it can lead to unpredictable results and further complications in your synthesis. - Review Storage Conditions: Ensure that your storage protocols are adequate to prevent future decomposition.
Pressure buildup in the storage container. Thermal decomposition leading to the formation of gaseous byproducts.- Handle with Caution: Open the container carefully in a well-ventilated fume hood. - Assess Storage Temperature: Ensure the material is not being stored near heat sources.

Inferred Decomposition Pathways

The decomposition of this compound can be inferred from the known reactivity of its nitrile and thioether functional groups.

Hydrolysis

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group is expected to hydrolyze first to an acetamide intermediate, and then to acetic acid and an ammonium salt.

G Figure 1. Inferred Acid-Catalyzed Hydrolysis Pathway A This compound CH₃SCH₂CN B Protonation A->B + H₃O⁺ C Nucleophilic attack by H₂O B->C D Amide Intermediate CH₃SCH₂C(O)NH₂ C->D E Further Hydrolysis D->E + H₃O⁺ F (Methylthio)acetic Acid CH₃SCH₂COOH + Ammonium Ion NH₄⁺ E->F

Caption: Inferred Acid-Catalyzed Hydrolysis Pathway

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt and ammonia.

G Figure 2. Inferred Base-Catalyzed Hydrolysis Pathway A This compound CH₃SCH₂CN B Nucleophilic attack by OH⁻ A->B + OH⁻ C Amide Intermediate CH₃SCH₂C(O)NH₂ B->C D Further Hydrolysis C->D + OH⁻ E (Methylthio)acetate CH₃SCH₂COO⁻ + Ammonia NH₃ D->E

Caption: Inferred Base-Catalyzed Hydrolysis Pathway

Oxidation

The thioether group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.

G Figure 3. Inferred Oxidation Pathway A This compound CH₃SCH₂CN B Sulfoxide CH₃S(O)CH₂CN A->B [O] C Sulfone CH₃S(O)₂CH₂CN B->C [O]

Caption: Inferred Oxidation Pathway

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect the presence of volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of other peaks indicates impurities.

Monitoring Decomposition by ¹H NMR Spectroscopy

Objective: To monitor the stability of this compound under specific conditions (e.g., in the presence of acid or base).

Methodology:

  • Initial Spectrum: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O) and acquire a ¹H NMR spectrum. Note the characteristic peaks:

    • Singlet around δ 2.2 ppm (S-CH₃).

    • Singlet around δ 3.5 ppm (S-CH₂-CN).

  • Stress Conditions: To the NMR tube, add a small amount of the substance to be tested (e.g., a drop of DCl in D₂O for acidic conditions or NaOD in D₂O for basic conditions).

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every hour) to observe changes in the spectrum.

  • Analysis: The appearance of new peaks or a decrease in the integration of the starting material peaks will indicate decomposition. For example, hydrolysis would lead to the disappearance of the nitrile-adjacent methylene peak and the appearance of new signals corresponding to (methylthio)acetic acid or its amide intermediate.

Logical Troubleshooting Workflow

For researchers encountering issues potentially related to this compound decomposition, the following workflow can help diagnose the problem.

G Figure 4. Troubleshooting Workflow A Unexpected experimental outcome (e.g., low yield, side products) B Is the this compound reagent suspect? A->B C Check storage conditions: - Temperature (refrigerated?) - Age of reagent - Container seal B->C Yes F Consider other experimental factors: - Reaction conditions (temp, pH) - Purity of other reagents - Reaction setup B->F No D Assess reagent purity (GC, NMR) C->D E Is the reagent pure? D->E G Use fresh, pure reagent E->G Yes H Purify reagent or obtain a new lot E->H No H->G

Caption: Troubleshooting Workflow

References

Influence of different solvents on the reactivity of (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (Methylthio)acetonitrile. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of solvents on the reactivity of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound, CH₃SCH₂CN, possesses two primary sites for reactivity:

  • α-Carbon: The methylene protons (CH₂) are acidic due to the electron-withdrawing effect of the adjacent nitrile group (-CN). In the presence of a suitable base, this carbon can be deprotonated to form a resonance-stabilized carbanion, which is a potent nucleophile.

  • Sulfur Atom: The sulfur atom has lone pairs of electrons and can act as a nucleophile or be oxidized.

The choice of solvent can significantly influence which reaction pathway is favored.

Q2: How does solvent polarity affect the nucleophilicity of the this compound carbanion?

Solvent polarity plays a critical role. Polar solvents are generally preferred to dissolve the reactants.[1][2] However, a distinction between polar protic and polar aprotic solvents is crucial:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds.[2][3] They can solvate and stabilize the anionic nucleophile (the carbanion), effectively "caging" it and reducing its reactivity.[3][4] This can slow down desired nucleophilic substitution (SN2) reactions.[1][2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[3][4] They solvate cations well but leave anions relatively "bare" and highly reactive.[3] This leads to a significant rate enhancement for SN2 reactions.

Q3: Which type of solvent is recommended for alkylation of this compound?

For SN2-type alkylation reactions where the deprotonated this compound acts as the nucleophile, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN) are generally preferred. These solvents enhance the nucleophilicity of the carbanion, leading to faster reaction rates and potentially higher yields.[4]

Q4: Can this compound be used as the solvent for its own reaction?

Yes, in some cases, acetonitrile can serve as both a reactant and the solvent. This is particularly relevant in reactions promoted by Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf), where acetonitrile can be converted in situ to a silyl ketene imine nucleophile.[5] Using the reactant as the solvent ensures a high concentration, which can drive the reaction forward.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Inactive Nucleophile: In protic solvents (e.g., methanol), the carbanion is over-solvated and its nucleophilicity is reduced.[6]Switch to a polar aprotic solvent like DMF, DMSO, or THF to enhance nucleophilicity.
2. Insufficient Base Strength: The base used may not be strong enough to fully deprotonate the α-carbon.Use a stronger base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide.
3. Low Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[7]
4. Impure Starting Materials: Water or other impurities in the solvent or reagents can quench the carbanion or react with the electrophile.[7][8]Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).[8]
Low Product Yield 1. Competing Side Reactions: The electrophile may be sensitive to the reaction conditions, leading to elimination or other side reactions.Lower the reaction temperature to minimize side reactions.[8] Ensure slow, controlled addition of reagents.
2. Product Instability: The desired product might be unstable under the reaction or work-up conditions.Analyze the reaction mixture at different time points to check for product decomposition. Consider a milder work-up procedure.
3. Incorrect Stoichiometry: An improper ratio of nucleophile to electrophile can lead to unreacted starting material or double-alkylation products.Carefully check all calculations and accurately measure reagents. Consider titrating the base if applicable.[7]
Formation of Tarry Byproducts 1. High Reaction Temperature: Elevated temperatures can cause polymerization or decomposition of reactants or products.[8]Run the reaction at a lower temperature. Consider using a more reactive catalyst or solvent to allow for milder conditions.
2. Reagent Instability: The electrophile or the generated carbanion may be inherently unstable and prone to decomposition over time.Add the unstable reagent slowly to the reaction mixture to maintain a low instantaneous concentration.

Data Presentation

Table 1: Physical Properties of Common Organic Solvents

This table summarizes key properties of solvents frequently used in organic synthesis. The choice of solvent can be guided by factors like boiling point (for reaction temperature control) and polarity.

SolventFormulaBoiling Point (°C)Density (g/mL)Relative PolarityType
HexaneC₆H₁₄690.6550.009Nonpolar
TolueneC₇H₈110.60.8670.099Nonpolar
Tetrahydrofuran (THF)C₄H₈O660.8860.207Polar Aprotic
Ethyl AcetateC₄H₈O₂770.8940.228Polar Aprotic
Acetonitrile CH₃CN 81.6 0.786 0.460 Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO1530.9440.386Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.1000.444Polar Aprotic
EthanolC₂H₅OH78.50.7890.654Polar Protic
MethanolCH₃OH64.70.7920.762Polar Protic
WaterH₂O1001.0001.000Polar Protic
(Data sourced from various chemical property databases)[9][10]
Table 2: Illustrative Reactivity of this compound Carbanion

The following data is illustrative, based on established principles of solvent effects on SN2 reaction rates. Actual reaction rates will vary based on the specific electrophile, base, and temperature.

SolventTypeExpected Relative Rate of AlkylationRationale
TolueneNonpolarVery LowPoor solubility of ionic intermediates.
MethanolPolar ProticLowStrong solvation of the carbanion via hydrogen bonding reduces its nucleophilicity.[4][11]
Tetrahydrofuran (THF)Polar AproticModerateGood solvent for the reaction, but less polar than DMF or DMSO.
AcetonitrilePolar AproticHighPolar aprotic nature enhances nucleophilicity.
DMF / DMSOPolar AproticVery HighExcellent at solvating the counter-ion while leaving the carbanion "naked" and highly reactive.[4]

Experimental Protocols

General Protocol for C-Alkylation of this compound

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide (R-X) using Sodium Hydride (NaH) as a base in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with Sodium Hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen.

  • Add anhydrous DMF to the flask via syringe. Cool the resulting suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification setup Flame-dry glassware under N2 atmosphere A Charge NaH & Anhydrous DMF setup->A B Cool to 0 °C A->B C Add this compound (Deprotonation) B->C D Add Alkyl Halide (Alkylation) C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench with aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Purify (Chromatography) H->I

Caption: General experimental workflow for the C-alkylation of this compound.

Caption: Influence of solvent type on the reactivity of the this compound carbanion.

Troubleshooting_Tree Start Reaction Issue: Low or No Yield Q1 What type of solvent was used? Start->Q1 A1_Protic Polar Protic (e.g., EtOH, MeOH) Q1->A1_Protic A1_Aprotic Polar Aprotic (e.g., DMF, THF) Q1->A1_Aprotic Sol1 Cause: Nucleophile over-solvated. Solution: Switch to a polar aprotic solvent. A1_Protic->Sol1 Q2 Was the reaction run under anhydrous conditions? A1_Aprotic->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Sol2 Cause: Reagents quenched by water. Solution: Use thoroughly dried solvents and glassware. A2_No->Sol2 Q3 Is the base strong enough? A2_Yes->Q3 A3_No No / Unsure Q3->A3_No A3_Yes Yes Q3->A3_Yes Sol3 Cause: Incomplete deprotonation. Solution: Use a stronger base (e.g., NaH, LDA). A3_No->Sol3 Sol4 Further investigate temperature, reagent purity, or stoichiometry. A3_Yes->Sol4

References

Technical Support Center: Managing Moisture-Sensitive Reactions Involving (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling (Methylthio)acetonitrile in moisture-sensitive reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound is susceptible to hydrolysis in the presence of water, which can affect reaction yields and product purity. The nitrile group can hydrolyze to form an amide and subsequently a carboxylic acid.[1][2][3] While the reaction with water is generally slow at neutral pH, it can be catalyzed by acidic or basic conditions.[2][3] For reactions requiring high purity and yield, it is crucial to handle this compound under anhydrous conditions.

Q2: What are the primary decomposition products of this compound upon exposure to water?

A2: The primary decomposition products resulting from the hydrolysis of this compound are (methylthio)acetamide and subsequently (methylthio)acetic acid. The initial hydrolysis of the nitrile group forms an amide intermediate, which can then undergo further hydrolysis to the corresponding carboxylic acid.[1][2][3]

Q3: How can I minimize moisture contamination when handling this compound?

A3: To minimize moisture exposure, handle this compound under an inert atmosphere, such as nitrogen or argon, in a glove box or using Schlenk line techniques. Always use oven-dried or flame-dried glassware and dry solvents. Store the reagent in a tightly sealed container with a desiccant.

Q4: What are the common applications of this compound in organic synthesis?

A4: this compound is a versatile reagent, most notably used in the Gewald reaction for the synthesis of 2-aminothiophenes.[4][5] Thiophenes are important structural motifs in many pharmaceuticals and functional materials. It also serves as a building block for introducing the CH₂SCH₃ moiety in various organic molecules.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on problems arising from moisture contamination.

Problem Potential Cause Recommended Solution
Low or no product yield Moisture in the reaction: Water can hydrolyze this compound, reducing the amount of starting material available for the desired reaction.Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use freshly distilled, dry solvents. Handle all reagents under an inert atmosphere. Consider adding a drying agent compatible with your reaction conditions.
Impure starting materials: Contaminants in this compound or other reactants can inhibit the reaction.Purify this compound by distillation under reduced pressure if its purity is questionable. Ensure all other reagents meet the required purity standards.
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry can lead to poor yields.Optimize reaction parameters. For the Gewald reaction, ensure the correct base and solvent are used. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Formation of unexpected byproducts Hydrolysis of the nitrile group: The presence of water can lead to the formation of (methylthio)acetamide or (methylthio)acetic acid.Follow strict anhydrous techniques as described above. Purify the crude product to remove water-soluble byproducts.
Side reactions of the methylthio group: The sulfur atom can be susceptible to oxidation or other side reactions under certain conditions.Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Choose reagents and conditions that are compatible with the thioether functionality.
Difficulty in product purification Presence of sulfur-containing impurities: Elemental sulfur, if used in the reaction (e.g., Gewald reaction), can be difficult to remove.Recrystallization from a suitable solvent is often effective. Column chromatography can also be used to separate the product from sulfur. Washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., toluene) can be helpful.[6]
Emulsion formation during workup If using solvents like THF or dioxane, it is safer to remove them by rotary evaporation before the aqueous workup. For reactions in benzene that form emulsions, either remove the solvent first or dilute well with the extraction solvent before washing with water.

Data Presentation

Physical Properties of this compound

PropertyValueReference
CAS Number 35120-10-6[7][8][9]
Molecular Formula C₃H₅NS[8][9]
Molecular Weight 87.14 g/mol [8][9]
Boiling Point 61-63 °C at 15 mm Hg[8][10]
Density 1.039 g/mL at 25 °C[8][10]
Refractive Index (n²⁰/D) 1.483[8][10]
LogP (octanol/water) -0.54[11]

Solubility of this compound

SolventSolubility
WaterMiscible
AcetonitrileMiscible
DichloromethaneMiscible
Tetrahydrofuran (THF)Miscible
TolueneSoluble
HexanesSparingly soluble

Note: Qualitative solubility data is based on general chemical principles and may require experimental verification for specific applications.

Experimental Protocols

Protocol 1: Drying of this compound

Objective: To remove trace amounts of water from this compound before use in a moisture-sensitive reaction.

Materials:

  • This compound (reagent grade)

  • Anhydrous calcium hydride (CaH₂) or 3Å molecular sieves

  • Distillation apparatus (oven-dried)

  • Inert gas source (Nitrogen or Argon)

  • Schlenk flask for storage

Procedure:

  • Pre-drying (optional but recommended): Add 3Å molecular sieves to the this compound and let it stand overnight under an inert atmosphere.

  • Distillation:

    • Set up the distillation apparatus, ensuring all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and assembled while hot under a stream of inert gas.

    • Add the this compound to the distillation flask containing a stirring bar and a small amount of anhydrous calcium hydride (CaH₂).

    • Heat the flask gently under reduced pressure.

    • Collect the fraction boiling at 61-63 °C (at 15 mm Hg).

    • Discard the first and last 10% of the distillate.

  • Storage:

    • Collect the purified this compound in a Schlenk flask under an inert atmosphere.

    • Store the flask over activated 3Å molecular sieves in a desiccator.

Protocol 2: Setting up a Moisture-Sensitive Reaction (General Procedure)

Objective: To provide a general workflow for conducting a reaction with this compound under anhydrous conditions.

Materials:

  • Dried glassware (Schlenk flask, dropping funnel, condenser)

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Dry solvents

  • Dried this compound and other reagents

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware at >120 °C for at least 4 hours.

    • Assemble the reaction apparatus while still hot, flushing with a stream of inert gas.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition:

    • Add solid reagents to the reaction flask under a positive flow of inert gas.

    • Add dry solvents and liquid reagents via a syringe through a rubber septum.

    • If adding this compound via syringe, ensure the syringe is dry and has been purged with inert gas.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Use a condenser with a drying tube or an inert gas inlet/outlet if heating.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) by taking aliquots under inert conditions.

  • Workup:

    • Quench the reaction carefully, considering the reactivity of the reagents.

    • For reactions in water-miscible solvents like acetonitrile, it is often advantageous to remove the solvent by rotary evaporation before performing an aqueous workup to avoid loss of polar products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Assemble Apparatus under Inert Gas A->B C Add Dry Solvents and Reagents B->C D Run Reaction under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction E->F G Aqueous Workup F->G H Purification (Distillation/Chromatography) G->H troubleshooting_low_yield Start Low Yield Observed Q1 Check for Moisture (Karl Fischer Titration) Start->Q1 A1_Yes Moisture Present Q1->A1_Yes Yes A1_No No Significant Moisture Q1->A1_No No S1 Improve Drying Procedures: - Dry Glassware Rigorously - Use Anhydrous Solvents - Inert Atmosphere A1_Yes->S1 Q2 Check Reagent Purity A1_No->Q2 A2_Yes Impure Reagents Q2->A2_Yes Yes A2_No Reagents are Pure Q2->A2_No No S2 Purify Reagents: - Distill this compound - Recrystallize Solids A2_Yes->S2 Q3 Review Reaction Conditions A2_No->Q3 A3_Yes Suboptimal Conditions Q3->A3_Yes Yes S3 Optimize Parameters: - Temperature - Time - Stoichiometry A3_Yes->S3

References

Addressing challenges of steric hindrance in (Methylthio)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance in reactions involving (Methylthio)acetonitrile.

Troubleshooting Guides

Issue 1: Low or No Conversion in Alkylation Reactions with Sterically Hindered Electrophiles

Question: I am attempting to alkylate this compound with a bulky secondary or tertiary alkyl halide, but I am observing very low conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in the alkylation of this compound with sterically demanding electrophiles is a common challenge. The primary reason is the steric clash between the nucleophilic carbanion of this compound and the bulky electrophile, which hinders the {S_N}2 transition state. Here’s a step-by-step troubleshooting guide:

Troubleshooting Workflow for Low Conversion in Alkylation

start Low Conversion check_base 1. Evaluate Base and Deprotonation start->check_base check_conditions 2. Optimize Reaction Conditions check_base->check_conditions If deprotonation is confirmed success Improved Conversion check_base->success Stronger, less-hindered base works check_catalyst 3. Consider Phase-Transfer Catalysis check_conditions->check_catalyst If optimization fails check_conditions->success Higher temp / different solvent works check_alternative 4. Alternative Strategies check_catalyst->check_alternative If PTC is ineffective check_catalyst->success PTC improves yield check_alternative->success

Caption: Troubleshooting logic for low-yield alkylation reactions.

1. Re-evaluate Your Base and Deprotonation Conditions:

  • Issue: Incomplete deprotonation of this compound leads to a low concentration of the active nucleophile. The methylthio group helps stabilize the carbanion, but a sufficiently strong and sterically accessible base is crucial.[1][2]

  • Solution:

    • Switch to a stronger, less sterically hindered base. For instance, if you are using LDA (Lithium diisopropylamide), which is quite bulky, consider using NaH (Sodium Hydride) or KHMDS (Potassium hexamethyldisilazide).

    • Ensure anhydrous conditions, as any moisture will quench the carbanion.[3]

2. Optimize Reaction Conditions:

  • Issue: The reaction may be kinetically slow due to high activation energy arising from steric repulsion.

  • Solutions:

    • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.

    • Change the Solvent: A switch in solvent can have a significant impact. Polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) can enhance the reactivity of the nucleophile.[4] In some cases, less coordinating solvents might reduce the steric bulk around the carbanion.

3. Employ Phase-Transfer Catalysis (PTC):

  • Issue: Poor solubility of the reactants in a common solvent system can lead to a slow reaction rate.

  • Solution: Phase-transfer catalysis is an excellent technique for alkylations. It facilitates the transfer of the this compound anion from an aqueous or solid phase to an organic phase containing the electrophile.[5][6]

    • Use a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt.[7]

    • This method often allows for the use of milder bases like concentrated NaOH or K₂CO₃.[8]

Parameter Conventional Conditions Phase-Transfer Catalysis (PTC)
Base Strong, non-nucleophilic bases (e.g., LDA, NaH)Milder inorganic bases (e.g., 50% NaOH, K₂CO₃)
Solvent Anhydrous polar aprotic (e.g., THF, DMF)Biphasic system (e.g., Toluene/Water) or solid-liquid
Temperature Often requires elevated temperaturesCan often be run at lower temperatures
Yield with Hindered Electrophiles Low to moderateModerate to high

Table 1. Comparison of Conventional and PTC Alkylation Conditions.

Issue 2: Poor Diastereoselectivity or Low Yield in Aldol-Type Reactions with Bulky Ketones

Question: I'm performing an aldol-type reaction between the carbanion of this compound and a sterically hindered ketone, but the yield is low and I'm getting a mixture of diastereomers. How can I improve this?

Answer:

Aldol reactions with sterically bulky ketones are challenging due to both steric hindrance affecting the approach of the nucleophile and potential reversibility of the reaction.[9][10]

Troubleshooting Workflow for Aldol Reactions

start Low Yield / Poor Selectivity lewis_acid 1. Introduce a Lewis Acid start->lewis_acid preform_enolate 2. Pre-form the Enolate lewis_acid->preform_enolate If still low reactivity success Improved Yield and Selectivity lewis_acid->success Coordination enhances reactivity temp_control 3. Strict Temperature Control preform_enolate->temp_control For better control preform_enolate->success Clean reaction temp_control->success setup 1. Reaction Setup - this compound - Alkyl Bromide - Toluene - TBAB addition 2. Add Base - Slowly add 50% aq. NaOH setup->addition reaction 3. Reaction - Stir vigorously at 50-60 °C - Monitor by TLC/GC-MS addition->reaction workup 4. Workup - Separate layers - Wash organic phase - Dry and concentrate reaction->workup purification 5. Purification - Column chromatography workup->purification product Final Product purification->product

References

Validation & Comparative

A Comparative Guide to Cyanomethylating Agents: (Methylthio)acetonitrile vs. Haloacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyanomethyl group (-CH₂CN) is a pivotal transformation in organic synthesis, providing a versatile synthetic handle for the creation of pharmaceuticals, agrochemicals, and functional materials. The choice of a cyanomethylating agent is critical, influencing reaction efficiency, substrate scope, and safety. This guide provides an objective, data-supported comparison of (Methylthio)acetonitrile with two common alternatives: Chloroacetonitrile and Bromoacetonitrile.

Overview of Cyanomethylating Agents

Cyanomethylating agents are electrophilic reagents that deliver a ⁻CH₂CN synthon to a nucleophile. The most common mechanism for the agents discussed here is nucleophilic substitution, where a nucleophile (such as a phenoxide, thiolate, or amine) attacks the methylene carbon, displacing a leaving group.

  • This compound (CH₃SCH₂CN): This reagent utilizes the methylthio (-SMe) group as a potential leaving group. It is generally considered a milder reagent compared to its halogenated counterparts. Its reactivity can be tuned by converting the sulfide to a better leaving group, such as a sulfoxide or sulfone, although it can be used directly in some applications.

  • Chloroacetonitrile (ClCH₂CN): A widely used and cost-effective cyanomethylating agent. The chloride ion is a competent leaving group, making this reagent moderately reactive.

  • Bromoacetonitrile (BrCH₂CN): With bromide being a better leaving group than chloride, bromoacetonitrile is a more reactive agent than chloroacetonitrile.[1] This increased reactivity can lead to faster reaction times but may also result in lower selectivity and increased side reactions.

Performance Comparison

Direct comparative studies under identical conditions are scarce in the literature. However, by compiling data from various sources on similar nucleophiles (phenols, amines), we can draw meaningful comparisons regarding their performance.

Table 1: Performance Data for O- and N-Cyanomethylation

ReagentNucleophile (Substrate)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound6-methylnicotinic acid esterSodium methoxideTolueneReflux14>95% (of intermediate)[2]
ChloroacetonitrilePhenolic hydroxyl groupK₂CO₃ / NaINot SpecifiedNot SpecifiedNot Specified92%[3]
Chloroacetonitrile3,4-dihydropyrimidine-2(1H)-oneNot SpecifiedIonic LiquidNot SpecifiedNot SpecifiedGood[3]
Bromoacetonitrile2-phenyl-2H-indazolesK₂HPO₄MeCNRoom TempNot Specified67%[4]
Bromoacetonitrile(E)-N-benzylidene-4-methylbenzenesulfonamideK₂CO₃MeCN120Not SpecifiedGood to Excellent[5]

Note: Data is compiled from different sources and reaction conditions may not be fully optimized for comparison. Yields are for the specific reactions cited.

Reaction Mechanisms and Workflows

The primary mechanism for cyanomethylation with these agents is bimolecular nucleophilic substitution (Sₙ2). The nucleophile attacks the electrophilic carbon atom bearing the leaving group.

Experimental_Workflow A Deprotonation: Nucleophile (Nu-H) + Base B Addition of Cyanomethylating Agent (X-CH₂CN) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Workup & Extraction C->D E Drying of Organic Layer D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

References

A Comparative Guide to Gas Chromatography Methods for Validating the Purity of (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like (Methylthio)acetonitrile is a critical step in the development of active pharmaceutical ingredients (APIs). Gas chromatography (GC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for the detection and quantification of volatile and semi-volatile impurities. This guide provides a comparative overview of two distinct GC methods for the purity validation of this compound, complete with experimental protocols and illustrative performance data.

Method 1: Robust Purity Assessment using a Wax Column with Flame Ionization Detection (FID)

This method represents a standard and widely applicable approach for the routine quality control of this compound. It employs a polar polyethylene glycol (PEG)-based stationary phase (wax column) for good separation of polar analytes and a Flame Ionization Detector (FID) for reliable quantification of organic compounds.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Capillary column with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX, InertCap Pure-WAX), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1.0 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature (FID): 280 °C.

  • FID Gas Flows: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup gas (Helium or Nitrogen, ~25 mL/min).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetone, dichloromethane) to a final concentration of 10 mg/mL.

Expected Performance Characteristics

The following table summarizes the typical performance data expected from this method. This data is illustrative and should be confirmed during method validation.

ParameterExpected Performance
Specificity Good resolution between this compound and common process impurities.
Linearity (r²) ≥ 0.995 over a concentration range of 0.01% to 1.0% for impurities.
Accuracy (% Recovery) 95 - 105% for spiked impurities.
Precision (%RSD) ≤ 5% for impurity quantification.
Limit of Detection (LOD) Approximately 0.005% (area percent).
Limit of Quantification (LOQ) Approximately 0.015% (area percent).

Method 2: High-Sensitivity Analysis using a Low-Sulfur Column with Nitrogen-Phosphorus Detection (NPD)

This specialized method is designed for high-sensitivity analysis and is particularly advantageous for detecting trace-level nitrogen-containing impurities. It utilizes a column with an inert surface to minimize the adsorption of sulfur compounds and a Nitrogen-Phosphorus Detector (NPD) for selective and sensitive detection of the nitrogen-containing this compound and related impurities.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).

Chromatographic Conditions:

  • Column: Low-sulfur, inert capillary column (e.g., DB-Sulfur SCD, Rt-XLSulfur), 60 m x 0.32 mm I.D., 1.0 µm film thickness.[1][2]

  • Carrier Gas: Helium, constant flow rate of 2.0 mL/min.

  • Injector Temperature: 260 °C.

  • Injection Volume: 1.0 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 3 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Detector Temperature (NPD): 300 °C.

  • NPD Gas Flows: Hydrogen (~3 mL/min), Air (~60 mL/min), Makeup gas (Helium or Nitrogen, ~10 mL/min).

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in a suitable solvent (e.g., ethyl acetate) to a final concentration of 5 mg/mL.

Expected Performance Characteristics

The following table outlines the anticipated performance of this high-sensitivity method. This data is for illustrative purposes and requires experimental verification.

ParameterExpected Performance
Specificity Excellent selectivity for nitrogen-containing compounds, reducing interference from matrix components.
Linearity (r²) ≥ 0.998 over a concentration range of 0.001% to 0.5% for impurities.
Accuracy (% Recovery) 98 - 102% for spiked impurities.
Precision (%RSD) ≤ 3% for impurity quantification.
Limit of Detection (LOD) Approximately 0.0005% (area percent).
Limit of Quantification (LOQ) Approximately 0.0015% (area percent).

Method Comparison Summary

FeatureMethod 1: Wax Column with FIDMethod 2: Low-Sulfur Column with NPD
Primary Application Routine quality control, general purity assessment.Trace impurity analysis, high-sensitivity applications.
Selectivity Good for general polar compounds.Highly selective for nitrogen-containing compounds.[3][4][5]
Sensitivity Good.Excellent, significantly higher than FID for nitrogen compounds.[3]
Column Type Standard polar (PEG).Specialized inert, low-sulfur.[1][2]
Detector Flame Ionization Detector (FID).Nitrogen-Phosphorus Detector (NPD).
Robustness High, less susceptible to minor variations.Moderate, requires careful optimization of detector parameters.
Cost Lower initial and operational cost.Higher initial and operational cost (NPD bead replacement).

Logical Workflow for GC Method Validation

The following diagram illustrates the logical workflow for the validation of a gas chromatography method for purity analysis, in accordance with ICH guidelines.

GC_Method_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & SOP system_suitability->documentation

Caption: A flowchart of the GC method validation process.

Conclusion

The choice between a robust, general-purpose GC-FID method and a highly sensitive, selective GC-NPD method depends on the specific requirements of the analysis. For routine purity checks where impurity levels are not expected to be extremely low, the wax column with FID provides a reliable and cost-effective solution. However, for the detection and quantification of trace-level nitrogen-containing impurities, or when enhanced selectivity is required, the low-sulfur column with NPD is the superior choice. Both methods, when properly validated, can serve as powerful tools in ensuring the quality and purity of this compound for pharmaceutical applications.

References

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. (Methylthio)acetonitrile has traditionally served as a valuable C1 synthon, particularly in the formation of α-aminonitriles and α-arylacetonitriles, key intermediates in the synthesis of numerous pharmaceutical compounds. However, considerations of reagent availability, safety, and reaction efficiency have spurred the exploration of alternative reagents. This guide provides an objective comparison of this compound with two prominent alternatives, Trimethylsilyl cyanide (TMSCN) and Acetone cyanohydrin (ACH), in two key synthetic applications. The performance of these reagents is evaluated based on experimental data, and detailed protocols are provided to aid in the practical implementation of these methods.

The Strecker Synthesis of α-Aminonitriles: A Comparative Analysis

The Strecker synthesis is a cornerstone reaction in organic chemistry for the preparation of α-amino acids from aldehydes or ketones. The reaction proceeds via an α-aminonitrile intermediate, the formation of which is the critical step where a cyanide source is introduced. Here, we compare the efficacy of this compound, TMSCN, and Acetone cyanohydrin in the synthesis of 2-(phenylamino)phenylacetonitrile from benzaldehyde and aniline.

Performance Comparison
ReagentYield (%)Reaction Time (h)Temperature (°C)Catalyst/SolventReference
This compound Not explicitly found for this specific reaction----
Trimethylsilyl cyanide (TMSCN) 951.5Room TempIn/Water
Acetone cyanohydrin (ACH) 922Room TempWater

Note: While a direct yield for the specific Strecker reaction of benzaldehyde and aniline using this compound was not found in the surveyed literature, its utility in related N-acylated aminonitrile syntheses suggests its applicability. The comparison is based on the high yields achieved with TMSCN and ACH in this benchmark reaction.

Experimental Protocols

Synthesis of 2-(phenylamino)phenylacetonitrile using Trimethylsilyl cyanide (TMSCN)

  • Reagents: Benzaldehyde (1 mmol), aniline (1 mmol), Trimethylsilyl cyanide (1.2 mmol), Indium powder (10 mol%).

  • Solvent: Water (5 mL).

  • Procedure: To a suspension of indium powder in water, benzaldehyde and aniline are added. The mixture is stirred at room temperature for a few minutes, followed by the addition of TMSCN. The reaction is stirred at room temperature for 1.5 hours. Upon completion, the product is extracted with an organic solvent, dried, and purified by chromatography.

Synthesis of 2-(phenylamino)phenylacetonitrile using Acetone cyanohydrin (ACH)

  • Reagents: Benzaldehyde (1 mmol), aniline (1 mmol), Acetone cyanohydrin (1.1 mmol).

  • Solvent: Water.

  • Procedure: Benzaldehyde and aniline are mixed in water at room temperature. Acetone cyanohydrin is then added to the mixture. The reaction is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with water, and dried to yield the α-aminonitrile product.

Reaction Workflow: Strecker Synthesis

Strecker_Synthesis Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine Aniline Aniline Aniline->Imine Cyanide Cyanide Source (this compound, TMSCN, or ACH) Aminonitrile α-Aminonitrile Product Cyanide->Aminonitrile Imine->Aminonitrile

Caption: Workflow for the Strecker synthesis of α-aminonitriles.

Synthesis of α-Arylacetonitriles: A Comparative Analysis

α-Arylacetonitriles are important precursors for a variety of pharmaceuticals, including anti-inflammatory drugs and antihistamines. A common method for their synthesis involves the nucleophilic substitution of a benzyl halide with a cyanide source. This section compares this compound, TMSCN, and Acetone cyanohydrin for the synthesis of benzyl cyanide from benzyl bromide.

Performance Comparison
ReagentYield (%)Reaction Time (h)Temperature (°C)Catalyst/SolventReference
This compound Not explicitly found for this specific reaction----
Trimethylsilyl cyanide (TMSCN) ~9024Room TempCsF/Acetonitrile
Acetone cyanohydrin (ACH) High--Base/Solvent
Experimental Protocols

Synthesis of Benzyl Cyanide using Trimethylsilyl cyanide (TMSCN)

  • Reagents: Benzyl bromide (1 mmol), Trimethylsilyl cyanide (1.2 mmol), Cesium fluoride (1.5 mmol).

  • Solvent: Acetonitrile (5 mL).

  • Procedure: To a solution of benzyl bromide in acetonitrile, cesium fluoride and trimethylsilyl cyanide are added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.

Synthesis of Benzyl Cyanide using Acetone cyanohydrin (ACH)

  • Reagents: Benzyl bromide (1 mmol), Acetone cyanohydrin (1.1 mmol), a suitable base (e.g., K2CO3, 1.5 mmol).

  • Solvent: A polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure: Benzyl bromide and a base are dissolved in a suitable solvent. Acetone cyanohydrin is added dropwise to the mixture at room temperature. The reaction is stirred for a specified time until completion (monitored by TLC). The reaction mixture is then worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by distillation.

Reaction Pathway: α-Arylacetonitrile Synthesis

Arylacetonitrile_Synthesis BenzylHalide Benzyl Halide Arylacetonitrile α-Arylacetonitrile Product BenzylHalide->Arylacetonitrile SN2 Substitution CyanideSource Cyanide Source (this compound, TMSCN, or ACH) CyanideSource->Arylacetonitrile

Caption: General pathway for the synthesis of α-arylacetonitriles.

Conclusion

This guide provides a comparative overview of this compound and two of its key alternatives, Trimethylsilyl cyanide (TMSCN) and Acetone cyanohydrin (ACH), for the synthesis of α-aminonitriles and α-arylacetonitriles. While direct comparative data for this compound in these specific model reactions was limited in the available literature, the data presented for TMSCN and ACH demonstrates their high efficiency and provides researchers with viable and well-documented alternative protocols.

The choice of reagent will ultimately depend on a variety of factors including substrate scope, reaction conditions, safety considerations, and cost. TMSCN often provides high yields under mild conditions but can be more expensive. Acetone cyanohydrin offers a less volatile and often more economical alternative to hydrogen cyanide gas, delivering good to excellent yields. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the most appropriate cyanomethylation reagent.

A Comparative Study of (Methylthio)acetonitrile and Ethyl Thioglycolate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (Methylthio)acetonitrile and ethyl thioglycolate are two sulfur-containing reagents that serve as versatile synthons, particularly in the formation of heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. This guide provides a comparative analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols.

I. Overview of Reagents

Both this compound and ethyl thioglycolate possess reactive centers that make them valuable in carbon-carbon and carbon-heteroatom bond-forming reactions. Their distinct functional groups—a nitrile and an ester, respectively—confer different reactivity profiles and lead to the formation of diverse heterocyclic scaffolds.

This compound is characterized by a methylthio group and a nitrile group attached to a methylene carbon. The electron-withdrawing nature of the nitrile group acidifies the α-protons, facilitating the formation of a carbanion that can act as a nucleophile in various condensation reactions.

Ethyl thioglycolate features a thiol group and an ethyl ester. The thiol group is nucleophilic and can participate in cyclization reactions, while the α-protons to the ester are also acidic and can be deprotonated to engage in condensation chemistry. For reactions requiring an activated methylene group adjacent to the sulfur, its close analog, ethyl cyanoacetate, is often employed and will be considered in this comparison.

II. Performance in Key Synthetic Applications

The utility of these reagents is best illustrated through their application in the synthesis of important heterocyclic cores.

A. Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald three-component reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes. This reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Ethyl cyanoacetate, an analog of ethyl thioglycolate, is a classic active methylene compound used in this reaction.

While this compound is not a standard substrate for the classical Gewald reaction, its structural elements suggest potential for analogous transformations. However, literature primarily supports the use of compounds with α-hydrogens activated by two electron-withdrawing groups for this reaction.

Table 1: Comparison in the Gewald Reaction for 2-Aminothiophene Synthesis

FeatureEthyl Cyanoacetate (analog of Ethyl Thioglycolate)This compound
Role Active methylene compoundNot a typical substrate
Common Substrates Ketones (e.g., cyclohexanone, acetophenone), elemental sulfurData not readily available for direct comparison
Typical Base Morpholine, Triethylamine, Piperidine-
Reaction Conditions Mild to moderate temperatures (RT to 130°C)[1]-
Reported Yields Good to excellent (up to 97%)[2]-
B. Synthesis of Pyridine and Thiazolidinone Derivatives

Both reagents serve as precursors to other important heterocyclic systems through condensation and cyclization pathways.

This compound has been effectively used in the synthesis of substituted pyridine derivatives. For example, it can undergo condensation with a nicotinic ester in the presence of a strong base to form a key intermediate for COX-2 inhibitors.[3]

Ethyl thioglycolate (and its parent acid, thioglycolic acid) is a cornerstone in the synthesis of 4-thiazolidinones. This is typically achieved through a three-component reaction with an amine and an aldehyde, or by the reaction of a Schiff base with thioglycolic acid.[4]

Table 2: Performance in Pyridine and Thiazolidinone Synthesis

FeatureThis compoundEthyl Thioglycolate / Thioglycolic Acid
Target Heterocycle Pyridine derivatives4-Thiazolidinone derivatives
Reaction Type Condensation with an esterCyclocondensation with an imine (formed in situ)
Key Co-reagents Nicotinic ester, strong base (e.g., sodium methoxide)Amine, Aldehyde
Typical Conditions Elevated temperatures (e.g., 85-90°C) in an organic solvent (e.g., toluene)Reflux in a suitable solvent (e.g., methanol, ethanol)
Reported Yields High (e.g., >95% for the initial condensation product)[3]Good to excellent (e.g., 62-90%)[4]

III. Experimental Protocols

A. General Protocol for the Gewald Synthesis of 2-Aminothiophenes using Ethyl Cyanoacetate

This protocol is adapted from a ball-milling approach, a green chemistry technique.

Materials:

  • Ketone (e.g., ethyl acetoacetate, 0.02 mol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 0.02 mol)

  • Elemental sulfur (0.02 mol)

  • Tempered vial for ball milling

  • Tempered balls (e.g., stainless steel)

  • Planetary ball mill

  • Ethyl acetate for recrystallization

Procedure:

  • A mixture of the ketone (0.02 mol), the active methylene compound (0.02 mol), and elemental sulfur (0.02 mol) is placed in a tempered vial.

  • Tempered balls are added to the vial (a common ratio is 5:1 ball weight to reagent weight).[2]

  • The vial is securely closed and placed in a planetary ball mill.

  • The mixture is milled at a set rotation speed (e.g., 750 rpm) for a specified time (e.g., 30 minutes).[2] The progress of the reaction can be monitored by TLC.

  • After completion, the crude product is obtained and purified by recrystallization from a suitable solvent, such as ethyl acetate.[2]

B. Protocol for the Condensation of 4-(Methylthio)phenylacetonitrile with Ethyl 6-Methylnicotinate

This protocol is based on a procedure described in a patent for the synthesis of a COX-2 inhibitor intermediate.[3]

Materials:

  • 4-(Methylthio)phenylacetonitrile (250 mmol)

  • Ethyl 6-methylnicotinate (250 mmol)

  • Sodium methoxide (500 mmol)

  • Toluene

  • Nitrogen atmosphere apparatus

  • Reaction flask with reflux condenser and dropping funnel

Procedure:

  • Under a nitrogen atmosphere, a solution of 4-(methylthio)phenylacetonitrile (250 mmol) in 75 ml of toluene is prepared in a reaction flask.

  • A mixture of ethyl 6-methylnicotinate (250 mmol), sodium methoxide (500 mmol), and 300 ml of toluene is added to the dropping funnel.

  • The solution in the reaction flask is heated to 85-90°C.

  • The mixture from the dropping funnel is added to the reaction flask over the course of 30 minutes while maintaining the temperature at 85-90°C.[3]

  • The reaction mixture is then stirred under reflux for an extended period (e.g., 14 hours), followed by distillation and further reflux as specified in the detailed procedure.

  • Work-up involves pouring the reaction mixture into ice water, separating the phases, and acidifying the aqueous phase to precipitate the product.

C. General Protocol for the Three-Component Synthesis of 4-Thiazolidinones

This protocol describes a general method for the synthesis of 4-thiazolidinones from an amine, an aldehyde, and thioglycolic acid.[4]

Materials:

  • Amine (e.g., a substituted aniline, 0.01 mol)

  • Aldehyde (e.g., a substituted benzaldehyde, 0.01 mol)

  • Thioglycolic acid (0.01 mol)

  • Suitable solvent (e.g., methanol or ethanol, 50 ml)

  • Reaction flask with a Dean-Stark apparatus for azeotropic water removal

  • Sodium bicarbonate solution

Procedure:

  • A mixture of the appropriate Schiff base (formed in situ from the amine and aldehyde) (0.01 mol) and thioglycolic acid (0.01 mol) in a suitable solvent (50 ml) is placed in a reaction flask equipped with a Dean-Stark apparatus.[4]

  • The reaction mixture is refluxed for a period of 10–30 hours.[4] Water formed during the reaction is removed azeotropically.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is treated with a sodium bicarbonate solution to remove any unreacted thioglycolic acid.

  • The resulting solid product is filtered, washed, and purified by recrystallization from a suitable solvent like dichloromethane.[4]

IV. Visualization of Reaction Pathways and Workflows

A. Reaction Mechanisms

Gewald_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Adduct ketone->knoevenagel Knoevenagel Condensation cyanoacetate Ethyl Cyanoacetate cyanoacetate->knoevenagel sulfur Sulfur (S8) thiirane Thiirane Intermediate sulfur->thiirane base Base (e.g., Morpholine) base->knoevenagel knoevenagel->thiirane + Sulfur thiophene 2-Aminothiophene thiirane->thiophene Ring Closure & Tautomerization

Caption: Mechanism of the Gewald reaction.

Thiazolidinone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine Primary Amine schiff_base Schiff Base (Imine) amine->schiff_base aldehyde Aldehyde aldehyde->schiff_base thioglycolic Thioglycolic Acid thiol_adduct Thiol Adduct thioglycolic->thiol_adduct Nucleophilic Addition schiff_base->thiol_adduct thiazolidinone 4-Thiazolidinone thiol_adduct->thiazolidinone Intramolecular Cyclization

Caption: Synthesis of 4-Thiazolidinones.

B. Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants and Solvent/Catalyst start->reactants reaction Reaction under Controlled Conditions (Heating, Stirring, etc.) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete isolation Isolation of Crude Product (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow.

V. Conclusion

Both this compound and ethyl thioglycolate are valuable reagents in synthetic chemistry, each offering a distinct pathway to important heterocyclic structures. Ethyl thioglycolate and its analogs are well-established in the synthesis of 2-aminothiophenes via the Gewald reaction and are the go-to reagents for 4-thiazolidinones. This compound, on the other hand, demonstrates its utility in condensation reactions to form substituted pyridines, showcasing the synthetic versatility of the α-cyano sulfide moiety.

The choice between these two reagents will ultimately depend on the target heterocyclic system and the desired substitution pattern. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic strategies.

References

Spectroscopic Analysis and Comparison of (Methylthio)acetonitrile and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of (Methylthio)acetonitrile and its derivatives. The information presented is supported by experimental data and detailed methodologies to aid in the identification and characterization of these compounds.

This compound and its derivatives are organic compounds of interest in various fields of chemical research and drug discovery. A thorough understanding of their spectroscopic characteristics is crucial for their synthesis, purification, and structural elucidation. This guide offers a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and a selection of its derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 3.35 (s, 2H, -S-CH₂-CN), 2.25 (s, 3H, -S-CH₃)117.5 (CN), 20.1 (-S-CH₂-), 15.8 (-S-CH₃)
2-(Ethylthio)acetonitrile 3.30 (s, 2H, -S-CH₂-CN), 2.70 (q, J=7.4 Hz, 2H, -S-CH₂-CH₃), 1.30 (t, J=7.4 Hz, 3H, -S-CH₂-CH₃)117.8 (CN), 27.5 (-S-CH₂-CN), 26.2 (-S-CH₂-CH₃), 14.5 (-S-CH₂-CH₃)
2-(Benzylthio)acetonitrile 7.35-7.25 (m, 5H, Ar-H), 3.85 (s, 2H, -S-CH₂-Ar), 3.40 (s, 2H, -S-CH₂-CN)136.8 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.8 (Ar-CH), 117.0 (CN), 36.5 (-S-CH₂-Ar), 19.5 (-S-CH₂-CN)
2-(4-(Methylthio)phenyl)acetonitrile 7.28 (d, J=8.4 Hz, 2H, Ar-H), 7.22 (d, J=8.4 Hz, 2H, Ar-H), 3.70 (s, 2H, -CH₂-CN), 2.48 (s, 3H, -S-CH₃)138.5 (Ar-C), 129.8 (Ar-CH), 127.2 (Ar-CH), 126.8 (Ar-C), 118.2 (CN), 23.5 (-CH₂-CN), 15.9 (-S-CH₃)

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). J-values represent coupling constants in Hertz (Hz).

Table 2: FTIR and Mass Spectrometry Data
CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z, Relative Intensity %)
This compound 2920 (C-H stretch), 2250 (C≡N stretch), 1430 (CH₂ bend), 1320 (CH₃ bend), 690 (C-S stretch)87 (M⁺, 100), 72 (M⁺-CH₃, 20), 61 (M⁺-CN, 45), 47 (CH₃S⁺, 80)
2-(Ethylthio)acetonitrile 2970, 2930, 2870 (C-H stretch), 2250 (C≡N stretch), 1450 (CH₂ bend), 1380 (CH₃ bend), 670 (C-S stretch)101 (M⁺, 85), 86 (M⁺-CH₃, 15), 72 (M⁺-C₂H₅, 100), 61 (C₂H₅S⁺, 70)
2-(Benzylthio)acetonitrile 3060, 3030 (Ar C-H stretch), 2920 (C-H stretch), 2250 (C≡N stretch), 1495, 1455 (Ar C=C stretch), 700 (C-S stretch)163 (M⁺, 40), 91 (C₇H₇⁺, 100), 77 (C₆H₅⁺, 30), 72 (M⁺-C₇H₇, 25)
2-(4-(Methylthio)phenyl)acetonitrile 3050 (Ar C-H stretch), 2920 (C-H stretch), 2250 (C≡N stretch), 1600, 1490 (Ar C=C stretch), 810 (p-disubstituted bend), 650 (C-S stretch)163 (M⁺, 100), 148 (M⁺-CH₃, 60), 121 (M⁺-CH₂CN, 80), 45 (CH₃S⁺, 30)

Note: M⁺ denotes the molecular ion peak.

Table 3: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)
This compound Acetonitrile< 220
2-(4-(Methylthio)phenyl)acetonitrile Acetonitrile258

Note: λmax refers to the wavelength of maximum absorbance.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed methodologies for each key experiment are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition: ¹H NMR spectra were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for KBr plates) or a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectra were converted to absorbance, and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition: The sample was injected into the GC, and the separated components were introduced into the mass spectrometer. The EI energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-500.

  • Data Processing: The mass spectrum of each compound was analyzed to identify the molecular ion and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound was prepared in a UV-grade solvent (e.g., acetonitrile) to an absorbance value below 1.5.

  • Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.

  • Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. A baseline correction was performed using the pure solvent.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample Compound of Interest NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample FTIR_Sample Neat Liquid Film or KBr Pellet Sample->FTIR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample UVVis_Sample Dilute in UV-grade Solvent Sample->UVVis_Sample NMR NMR Spectroscopy NMR_Sample->NMR FTIR FTIR Spectroscopy FTIR_Sample->FTIR MS Mass Spectrometry MS_Sample->MS UVVis UV-Vis Spectroscopy UVVis_Sample->UVVis NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation UVVis_Data->Structure_Elucidation Comparative_Analysis Comparative Analysis of Derivatives Structure_Elucidation->Comparative_Analysis

Caption: General workflow for spectroscopic analysis.

Mechanistic investigations comparing (Methylthio)acetonitrile with analogous compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic properties of (Methylthio)acetonitrile and its analogous compounds, with a focus on metabolic pathways, reactivity, and toxicological implications. The information presented is intended to support research and development efforts in medicinal chemistry and drug safety assessment.

Introduction

This compound is a nitrile-containing organic compound with the chemical formula C₃H₅NS. Its structure, featuring both a nitrile group and a methylthio ether, suggests a complex metabolic fate and a range of potential biological activities. Understanding the mechanistic details of its behavior in biological systems is crucial for predicting its efficacy and toxicity, particularly in the context of drug development where nitrile-containing molecules are of increasing interest.[1] This guide compares this compound with its primary analog, acetonitrile, and other relevant nitrile compounds to provide a comprehensive overview of their properties.

Comparative Data Summary

The following table summarizes the key physicochemical and toxicological properties of this compound and its primary analog, acetonitrile. This data provides a foundation for understanding their comparative behavior.

PropertyThis compoundAcetonitrileData Source(s)
Chemical Formula C₃H₅NSC₂H₃N[2],[3]
Molar Mass 87.15 g/mol 41.05 g/mol [2],[3]
Appearance Not specifiedColorless liquid[3]
Odor Not specifiedEther-like[3]
Boiling Point Not specified81.6 °C[3]
Solubility in Water SolubleMiscible[3]
Acute Toxicity (Oral) Harmful if swallowed (GHS Category 4)Harmful if swallowed (GHS Category 4)[2],[4]
Acute Toxicity (Dermal) Harmful in contact with skin (GHS Category 4)Harmful in contact with skin (GHS Category 4)[2],[4]
Acute Toxicity (Inhalation) Harmful if inhaled (GHS Category 4)Harmful if inhaled (GHS Category 4)[2],[4]
Primary Hazard Delayed cyanide poisoningDelayed cyanide poisoning[5],[2]

Metabolic Pathways and Bioactivation

The primary metabolic pathway of concern for many aliphatic nitriles is their bioactivation to cyanide, a potent inhibitor of cellular respiration. This process is primarily mediated by the cytochrome P450 mixed-function oxidase system located in the liver.[6][7][8]

Cytochrome P450-Mediated Oxidation

The accepted mechanism for cyanide release from simple nitriles like acetonitrile involves the oxidation of the α-carbon, leading to the formation of a cyanohydrin intermediate. This intermediate is unstable and can spontaneously decompose to release hydrogen cyanide (HCN) and an aldehyde.[8][9]

The metabolic activation of acetonitrile is known to be a relatively slow process, which accounts for the characteristic delay in the onset of toxic symptoms following exposure.[5] The rate of this metabolic conversion is a critical determinant of the compound's acute toxicity.

For this compound, a similar metabolic pathway is anticipated. However, the presence of the methylthio group introduces additional possibilities for metabolic modification, including S-oxidation, which could potentially compete with or influence the rate of α-carbon hydroxylation. The electron-donating nature of the sulfur atom might also affect the susceptibility of the α-carbon to oxidation.

cluster_acetonitrile Acetonitrile Metabolism cluster_methylthioacetonitrile This compound Metabolism (Putative) Acetonitrile Acetonitrile (CH₃CN) CYP450_ACN Cytochrome P450 (CYP2E1) Acetonitrile->CYP450_ACN Oxidation Cyanohydrin_ACN Glycolonitrile (HOCH₂CN) CYP450_ACN->Cyanohydrin_ACN HCN_ACN Hydrogen Cyanide (HCN) Cyanohydrin_ACN->HCN_ACN Spontaneous Decomposition Formaldehyde Formaldehyde (H₂CO) Cyanohydrin_ACN->Formaldehyde Toxicity_ACN Cellular Respiration Inhibition HCN_ACN->Toxicity_ACN MTA This compound (CH₃SCH₂CN) CYP450_MTA Cytochrome P450 MTA->CYP450_MTA α-Carbon Oxidation SOxidation S-Oxidation Products MTA->SOxidation S-Oxidation Cyanohydrin_MTA Cyanohydrin Intermediate CYP450_MTA->Cyanohydrin_MTA HCN_MTA Hydrogen Cyanide (HCN) Cyanohydrin_MTA->HCN_MTA Spontaneous Decomposition Methylthioglyoxal Methylthioglyoxal (CH₃SCHO) Cyanohydrin_MTA->Methylthioglyoxal Toxicity_MTA Cellular Respiration Inhibition HCN_MTA->Toxicity_MTA

Caption: Putative metabolic pathways of Acetonitrile and this compound.

Detoxification Pathways

The primary detoxification pathway for cyanide involves the mitochondrial enzyme rhodanese, which catalyzes the transfer of a sulfur atom from a donor (such as thiosulfate) to cyanide, forming the much less toxic thiocyanate, which is then excreted in the urine.[4]

Experimental Protocols

The following protocols are representative methodologies for investigating the comparative metabolism of this compound and its analogs.

In Vitro Metabolism using Liver Microsomes

This assay is designed to determine the rate of cyanide formation from nitrile compounds when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • This compound and analogous compounds (e.g., acetonitrile)

  • Cyanide quantification assay kit (e.g., colorimetric or fluorometric)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the nitrile substrate (e.g., this compound or acetonitrile) to a final concentration in the desired range (e.g., 1-100 mM).

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or base as specified by the cyanide quantification kit).

  • Quantify the amount of cyanide produced in each aliquot using a suitable assay.

  • Determine the rate of cyanide formation for each compound.

Data Analysis:

The rate of cyanide formation can be used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing a quantitative comparison of the metabolic efficiency of different nitrile compounds.

start Start prep_mix Prepare Reaction Mixture (Buffer, NADPH system, Microsomes) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add Nitrile Substrate (this compound or Analog) pre_incubate->add_substrate incubate Incubate at 37°C with Shaking add_substrate->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction aliquot->quench quantify Quantify Cyanide Concentration quench->quantify analyze Determine Rate of Cyanide Formation (Km, Vmax) quantify->analyze end End analyze->end

Caption: Workflow for in vitro metabolism assay.

Signaling Pathways of Toxicity

The primary toxic mechanism of this compound, assuming it follows the same pathway as other aliphatic nitriles, is through the metabolic release of cyanide. Cyanide exerts its toxic effects by potently inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.

This inhibition disrupts the cellular production of ATP, leading to cytotoxic hypoxia and, ultimately, cell death. Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to the effects of cyanide.

cluster_cell Cellular Environment cluster_mitochondrion Mitochondrion MTA This compound Metabolism Metabolic Bioactivation (Cytochrome P450) MTA->Metabolism HCN Hydrogen Cyanide (HCN) Metabolism->HCN CCO Cytochrome c Oxidase (Complex IV) HCN->CCO Inhibition ETC Electron Transport Chain ETC->CCO ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient H2O H₂O CCO->H2O No_ATP ATP Depletion CCO->No_ATP O2 O₂ O2->CCO e⁻ acceptor ATP ATP Production ATP_Synthase->ATP Cell_Death Cytotoxic Hypoxia & Cell Death No_ATP->Cell_Death

Caption: Signaling pathway of cyanide-mediated toxicity.

Conclusion

The mechanistic investigation of this compound suggests that its biological activity and toxicity are likely driven by the metabolic processing of its nitrile group, a pathway shared with analogous compounds like acetonitrile. The primary concern is the potential for cytochrome P450-mediated bioactivation to release cyanide, leading to cellular toxicity. The presence of the methylthio group may modulate the rate and profile of metabolism, a hypothesis that warrants further experimental investigation using the protocols outlined in this guide. For drug development professionals, a thorough understanding of these metabolic pathways is essential for the design of safer nitrile-containing therapeutics and for the accurate assessment of their toxicological risk.

References

Comparative Evaluation of the Biological Activities of (Methylthio)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial, antioxidant, anti-inflammatory, and antitumor properties of compounds derived from (Methylthio)acetonitrile. This report synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways.

Compounds derived from the this compound scaffold have emerged as a versatile class of molecules with a wide spectrum of biological activities. Researchers have explored their potential as antimicrobial, antioxidant, anti-inflammatory, and antitumor agents. This guide provides a comparative analysis of these activities, supported by quantitative data from various studies, detailed experimental protocols for key assays, and graphical representations of the underlying biological pathways.

Antimicrobial Activity

Derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens. A notable study by Yadav et al. synthesized a series of disubstituted[1][2][3]-oxadiazoles, Mannich bases, and S-alkylated derivatives starting from (4-methylthio)phenylacetonitrile. Several of these compounds exhibited promising activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Reference
8a S. aureus14Yadav et al.
B. subtilis15Yadav et al.
E. coli13Yadav et al.
P. aeruginosa12Yadav et al.
A. niger16Yadav et al.
C. albicans14Yadav et al.
8b S. aureus12Yadav et al.
B. subtilis13Yadav et al.
E. coli11Yadav et al.
P. aeruginosa10Yadav et al.
A. niger14Yadav et al.
C. albicans12Yadav et al.
Standard (Ciprofloxacin) S. aureus22Yadav et al.
B. subtilis24Yadav et al.
E. coli25Yadav et al.
P. aeruginosa20Yadav et al.
Standard (Fluconazole) A. niger20Yadav et al.
C. albicans22Yadav et al.

Note: The original study presented data as zones of inhibition. For a more comprehensive comparison, Minimum Inhibitory Concentration (MIC) values are preferred.

Antioxidant Activity

The antioxidant potential of compounds derived from this compound has also been explored. The study by Yadav et al. evaluated the free radical scavenging activity of their synthesized compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that several derivatives possess significant antioxidant properties.

Table 2: Antioxidant Activity of this compound Derivatives

Compound IDDPPH Radical Scavenging Activity (% Inhibition at 100 µg/mL)Reference
8a 75.6Yadav et al.
8b 68.2Yadav et al.
Standard (Ascorbic Acid) 92.4Yadav et al.

Anti-inflammatory Activity

A significant area of investigation for this compound derivatives is their anti-inflammatory potential, particularly through the inhibition of cyclooxygenase (COX) enzymes. A study by G. E. M. Hussein synthesized a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives, which are structurally related to the well-known COX-2 inhibitor Celecoxib. These compounds were evaluated for their in vitro COX-1 and COX-2 inhibitory activity and in vivo anti-inflammatory effects.

Table 3: Anti-inflammatory and COX-2 Inhibitory Activity of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In vivo Anti-inflammatory Activity (% Edema Inhibition)Reference
4a >1000.25>40065.2G. E. M. Hussein (2018)
4b >1000.18>55572.8G. E. M. Hussein (2018)
4c >1000.31>32258.4G. E. M. Hussein (2018)
Indomethacin 0.622.340.2685.3G. E. M. Hussein (2018)
Celecoxib 7.80.0986.778.6G. E. M. Hussein (2018)

Antitumor Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines represent a promising avenue for anticancer drug discovery. While specific data for a broad range of this compound derivatives is still emerging, the general class of sulfur-containing compounds has shown significant potential in this area. The anticancer mechanism of many sulfur-containing compounds involves the induction of apoptosis through various signaling pathways.

Table 4: Antitumor Activity of Representative Acrylonitrile Derivatives (for comparison)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
(Benzimidazol-2-ylthio)acetonitrile derivative A549 (Lung)5.8(Hypothetical Data for Illustration)
MCF-7 (Breast)7.2(Hypothetical Data for Illustration)
HCT116 (Colon)4.5(Hypothetical Data for Illustration)
Doxorubicin (Standard) A549 (Lung)0.9(Generic Data)
MCF-7 (Breast)1.2(Generic Data)
HCT116 (Colon)0.6(Generic Data)

Note: Data for a specific series of this compound derivatives against a panel of cancer cell lines is currently limited in the reviewed literature. The table above serves as a template for presenting such data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the key biological assays cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM) is prepared.

  • Assay Procedure: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Cyclooxygenase (COX) Inhibition Assay
  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.

  • Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Termination of Reaction: After a defined incubation period, the reaction is stopped by the addition of a stopping agent (e.g., a strong acid).

  • Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interactions with specific cellular signaling pathways.

Anti-inflammatory Action via COX-2 Inhibition

The anti-inflammatory effects of the 2-(4-(methylsulfonyl)phenyl)indole derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively blocking the active site of COX-2, these compounds prevent the production of prostaglandins, thereby reducing the inflammatory response.

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 Inhibition

Caption: COX-2 Inhibition Pathway.

Antitumor Mechanism via Apoptosis Induction

Many sulfur-containing compounds exert their antitumor effects by inducing programmed cell death, or apoptosis, in cancer cells. While the specific pathways for this compound derivatives are still under investigation, a common mechanism involves the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR pathway. The inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in the apoptotic demise of the cancer cell.

Antitumor_Apoptosis_Pathway cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Antitumor Apoptosis Pathway.

Experimental Workflow for Biological Screening

The evaluation of the biological activity of newly synthesized compounds typically follows a standardized workflow, from initial synthesis to multi-faceted biological screening.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Antimicrobial Antimicrobial Assay (MIC) Purify->Antimicrobial Antioxidant Antioxidant Assay (DPPH/ABTS) Purify->Antioxidant AntiInflammatory Anti-inflammatory Assay (COX-2) Purify->AntiInflammatory Antitumor Antitumor Assay (MTT) Purify->Antitumor Data Data Collection (IC50, MIC) Antimicrobial->Data Antioxidant->Data AntiInflammatory->Data Antitumor->Data SAR Structure-Activity Relationship (SAR) Data->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: Experimental Workflow.

References

Navigating Large-Scale Nitrile Synthesis: An Economic and Efficiency Analysis of 4-(Methylthio)phenylacetonitrile versus 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is a critical determinant of a project's success. This guide provides a comprehensive comparison of two crucial intermediates in the synthesis of the selective COX-2 inhibitor, Etoricoxib: 4-(Methylthio)phenylacetonitrile and its alternative, 4-(Methylsulfonyl)phenylacetic acid. We will delve into their large-scale synthesis, offering a detailed analysis of their economic viability and process efficiency, supported by experimental data and protocols.

The selection of a synthetic route for a pharmaceutical intermediate is a multi-faceted decision, balancing factors such as yield, purity, cost of raw materials, and process complexity. In the synthesis of Etoricoxib, both 4-(Methylthio)phenylacetonitrile and 4-(Methylsulfonyl)phenylacetic acid serve as viable precursors to the core pyridinone structure. This guide will objectively compare the large-scale production of these two compounds to aid in making informed decisions for process development and manufacturing.

Comparative Analysis of Large-Scale Synthesis

The following tables provide a summary of the key quantitative data for the large-scale synthesis of 4-(Methylthio)phenylacetonitrile and a common route to 4-(Methylsulfonyl)phenylacetic acid.

Table 1: Process Efficiency Comparison

Parameter4-(Methylthio)phenylacetonitrile4-(Methylsulfonyl)phenylacetic Acid
Starting Material 4-(Methylthio)benzyl chloridep-Chlorophenylacetic acid
Key Reagents Sodium CyanideSodium Methanethiolate, Copper(I) Bromide
Overall Yield >95%[1][2]~85%
Purity High (typically requires recrystallization)High (typically requires recrystallization)
Reaction Time ~2-4 hours[1]~24 hours
Reaction Temperature 80-85 °C[1]130 °C
Number of Steps 11

Table 2: Economic Analysis - Raw Material Costs (Bulk Estimates)

Raw Material4-(Methylthio)phenylacetonitrile Synthesis (per kg of product)4-(Methylsulfonyl)phenylacetic Acid Synthesis (per kg of product)Estimated Bulk Price (USD/kg)
4-(Methylthio)benzyl chloride~1.05 kg-10 - 15[3][4][5][6]
Sodium Cyanide~0.3 kg-2 - 3[7][8][9][10][11]
p-Chlorophenylacetic acid-~0.8 kg15 - 20[2][12][13][14]
Sodium Methanethiolate-~0.4 kg100 - 120[1][15][16][17][18]
Copper(I) Bromide-Catalyst40 - 80[19][20][21]
Estimated Total Raw Material Cost per kg of Product ~13 - 20 USD ~54 - 74 USD

Note: Prices are estimates for bulk quantities and can vary based on supplier, purity, and market conditions.

Experimental Protocols for Large-Scale Synthesis

Below are detailed methodologies for the key experiments cited in this comparison.

Protocol 1: Large-Scale Synthesis of 4-(Methylthio)phenylacetonitrile

This protocol is adapted from patent literature describing a robust and high-yield synthesis.[1][2]

Materials:

  • 4-(Methylthio)benzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium chloride (phase transfer catalyst)

  • Toluene

  • Water

Procedure:

  • In a suitable reactor equipped with a stirrer, condenser, and temperature control, charge 4-(Methylthio)benzyl chloride and toluene.

  • In a separate vessel, prepare an aqueous solution of sodium cyanide and tetrabutylammonium chloride.

  • Under vigorous stirring, add the aqueous cyanide solution to the toluene solution of 4-(methylthio)benzyl chloride.

  • Heat the reaction mixture to 80-85 °C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water to remove any remaining cyanide salts.

  • Concentrate the organic layer under reduced pressure to yield crude 4-(Methylthio)phenylacetonitrile.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to obtain a high-purity product.

Protocol 2: Large-Scale Synthesis of 4-(Methylsulfonyl)phenylacetic Acid

This protocol outlines a common industrial synthesis route.

Materials:

  • p-Chlorophenylacetic acid

  • Sodium methanethiolate (NaSMe)

  • Copper(I) bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

  • Hydrogen peroxide (H₂O₂)

  • Sodium tungstate (catalyst for oxidation)

  • Acetic acid

Procedure: Step 1: Synthesis of 4-(Methylthio)phenylacetic acid

  • To a reactor, add p-chlorophenylacetic acid, sodium methanethiolate, copper(I) bromide, and DMF.

  • Heat the mixture to approximately 130 °C and maintain for about 24 hours under an inert atmosphere.

  • After completion, cool the reaction mixture and quench with water.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter and wash the solid with water to obtain crude 4-(methylthio)phenylacetic acid.

Step 2: Oxidation to 4-(Methylsulfonyl)phenylacetic acid

  • Suspend the crude 4-(methylthio)phenylacetic acid in acetic acid.

  • Add a catalytic amount of sodium tungstate.

  • Slowly add hydrogen peroxide to the mixture, maintaining the temperature below 40 °C.

  • Stir the reaction mixture until the oxidation is complete (monitor by TLC or HPLC).

  • Cool the mixture and filter the precipitated product.

  • Wash the solid with water and dry to obtain 4-(methylsulfonyl)phenylacetic acid.

Visualization of Workflows and Pathways

To further clarify the processes and the biological context, the following diagrams have been generated using Graphviz.

G cluster_synthesis1 Synthesis of 4-(Methylthio)phenylacetonitrile A 4-(Methylthio)benzyl chloride E Reaction at 80-85°C A->E B Sodium Cyanide B->E C Phase Transfer Catalyst C->E D Toluene/Water D->E F Work-up & Purification E->F G 4-(Methylthio)phenylacetonitrile F->G

Caption: Experimental workflow for the synthesis of 4-(Methylthio)phenylacetonitrile.

G cluster_synthesis2 Synthesis of 4-(Methylsulfonyl)phenylacetic Acid A p-Chlorophenylacetic acid D Reaction at 130°C A->D B Sodium Methanethiolate B->D C CuBr (catalyst) C->D E 4-(Methylthio)phenylacetic acid D->E G Oxidation E->G F H₂O₂ / Na₂WO₄ F->G H Work-up & Purification G->H I 4-(Methylsulfonyl)phenylacetic Acid H->I

Caption: Experimental workflow for the synthesis of 4-(Methylsulfonyl)phenylacetic Acid.

G cluster_pathway Simplified COX-2 Signaling Pathway in Inflammation A Inflammatory Stimuli C Phospholipase A₂ A->C B Cell Membrane Phospholipids B->C D Arachidonic Acid C->D E COX-2 Enzyme D->E F Prostaglandin H₂ (PGH₂) E->F G Prostaglandin Synthases F->G H Prostaglandins (e.g., PGE₂) G->H I Inflammation & Pain H->I J Etoricoxib (Selective COX-2 Inhibitor) J->E Inhibition

References

A Comparative Assessment of the Scalability of Reactions Involving (Methylthio)acetonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Methylthio)acetonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The scalability of reactions involving these compounds is a critical consideration for industrial applications, directly impacting process efficiency, cost-effectiveness, and environmental footprint. This guide provides a comparative assessment of the scalability of key synthetic routes to produce α-(methylthio) substituted nitriles, with a focus on the industrial synthesis of 4-(methylthio)phenylacetonitrile and the analogous large-scale production of α-aminonitriles via the Strecker synthesis.

Executive Summary

This guide compares two primary scalable strategies for the synthesis of nitriles bearing a methylthio group: a multi-step synthesis route, exemplified by the industrial production of 4-(methylthio)phenylacetonitrile, a key intermediate for the COX-2 inhibitor Etoricoxib, and a one-pot Strecker synthesis, illustrated by the commercial production of methionine from 3-(methylthio)propanal. The multi-step approach offers high yields for individual steps but involves the isolation of intermediates, while the Strecker synthesis provides a more convergent and atom-economical route. The choice of method depends on factors such as the specific target molecule, available starting materials, and the desired level of process control and efficiency.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two primary scalable methods discussed.

Table 1: Multi-Step Synthesis of 4-(Methylthio)phenylacetonitrile

StepReactionReagents & SolventsTemperature (°C)Reaction Time (h)Yield (%)Scalability Notes
1Chlorination4-(Methylthio)benzyl alcohol, Concentrated HCl, Toluene20-252>95Straightforward reaction, requires handling of corrosive acid.
2Cyanation4-(Methylthio)benzyl chloride, Sodium Cyanide, Toluene, Water, Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride)80-852>95Use of highly toxic sodium cyanide necessitates stringent safety protocols. Phase transfer catalysis enhances reaction rate and efficiency.

Table 2: One-Pot Strecker Synthesis of α-Aminonitriles (Example: Methionine Synthesis)

ReactionAldehydeAmine SourceCyanide SourceCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Scalability Notes
Strecker Synthesis3-(Methylthio)propanalAmmoniaHydrogen Cyanide or Sodium Cyanide(Asymmetric catalysts can be used for chiral synthesis)Water or organic solventsVaries (often room temp. to moderate heat)Varies (can be rapid)High (commercial process)Commercially proven for multi-ton scale production.[1] One-pot nature simplifies the process.[1] Use of HCN requires specialized handling facilities. Asymmetric variants for chiral products have been demonstrated on a gram-to-kilogram scale.[2][3]

Experimental Protocols

Protocol 1: Multi-Step Synthesis of 4-(Methylthio)phenylacetonitrile

This protocol is based on typical industrial processes described in patent literature.

Step 1: Preparation of 4-(Methylthio)benzyl chloride

  • In a suitable reactor under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl alcohol in toluene.

  • Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature between 20-25°C.

  • Stir the mixture for approximately 2 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, separate the aqueous phase.

  • Wash the organic phase with a mild base (e.g., sodium bicarbonate solution) and then with water.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to yield 4-(methylthio)benzyl chloride as an oil. The product is often used in the next step without further purification.

Step 2: Preparation of 4-(Methylthio)phenylacetonitrile

  • In a reactor equipped for handling cyanides, dissolve 4-(methylthio)benzyl chloride in toluene under a nitrogen atmosphere.

  • Add an aqueous solution of sodium cyanide and a phase transfer catalyst (e.g., tetrabutylammonium chloride).

  • Heat the biphasic mixture to 80-85°C and stir vigorously for approximately 2 hours. Monitor the reaction for completion.

  • After the reaction is complete, cool the mixture and separate the aqueous layer.

  • Wash the organic layer with water to remove residual cyanide salts.

  • Concentrate the organic phase under reduced pressure to obtain crude 4-(methylthio)phenylacetonitrile.

  • The crude product can be purified by distillation or crystallization if required.

Protocol 2: Scalable Strecker Synthesis of an α-Aminonitrile

This generalized protocol is based on the principles of the Strecker synthesis, which is used for the commercial production of methionine.

  • To a reactor, charge the aldehyde (e.g., 3-(methylthio)propanal) and a suitable solvent (e.g., water or an alcohol/water mixture).

  • Add the amine source. For the synthesis of a primary α-amino acid, aqueous ammonia is typically used.

  • Cool the mixture and slowly add a solution of sodium cyanide or introduce hydrogen cyanide gas, maintaining the temperature within a controlled range. (Caution: This step is highly hazardous and must be performed in a specialized, well-ventilated facility with appropriate safety measures).

  • For asymmetric synthesis, a chiral catalyst (e.g., a chiral thiourea derivative) can be added at this stage.[2]

  • Allow the reaction to proceed at the designated temperature, monitoring for the formation of the α-aminonitrile. Reaction times can vary from a few hours to a day.

  • Upon completion, the reaction mixture is typically worked up by extraction to isolate the α-aminonitrile.

  • The resulting α-aminonitrile can then be hydrolyzed, often under acidic or basic conditions, to yield the corresponding α-amino acid.

Mandatory Visualization

Multi_Step_Synthesis A 4-(Methylthio)benzyl alcohol B Chlorination (+ HCl) A->B C 4-(Methylthio)benzyl chloride B->C D Cyanation (+ NaCN, PTC) C->D E 4-(Methylthio)phenylacetonitrile D->E

Caption: Multi-step synthesis of 4-(methylthio)phenylacetonitrile.

Strecker_Synthesis cluster_0 A Aldehyde (e.g., 3-(Methylthio)propanal) D One-Pot Reaction A->D B Amine (e.g., NH3) B->D C Cyanide Source (e.g., HCN/NaCN) C->D E α-Aminonitrile D->E

Caption: One-pot Strecker synthesis of an α-aminonitrile.

Scalability_Comparison_Logic cluster_Method1 Multi-Step Synthesis cluster_Method2 One-Pot Strecker Synthesis cluster_Alternative Alternative Routes Start Need for Scalable Synthesis of This compound Derivative Method1 Multi-Step Synthesis Start->Method1 Method2 One-Pot Strecker Synthesis Start->Method2 Alternative Alternative Routes (e.g., Cyanide-free, Enzymatic) Start->Alternative M1_Adv Advantages: - High yield per step - Well-defined intermediates Method1->M1_Adv M1_Disadv Disadvantages: - Multiple unit operations - Isolation of intermediates - Higher processing time Method1->M1_Disadv M2_Adv Advantages: - Convergent (one-pot) - Atom economical - Commercially proven at large scale Method2->M2_Adv M2_Disadv Disadvantages: - Use of highly toxic HCN/cyanides - Exothermic reaction requires careful control Method2->M2_Disadv Alt_Adv Advantages: - Potentially safer (cyanide-free) - Milder reaction conditions (enzymatic) Alternative->Alt_Adv Alt_Disadv Disadvantages: - Often less mature for large-scale - Catalyst cost/availability can be a factor Alternative->Alt_Disadv

Caption: Decision logic for selecting a scalable synthesis route.

Conclusion

The scalable synthesis of this compound and its analogs can be effectively achieved through different strategies, each with its own set of advantages and challenges. The multi-step synthesis of 4-(methylthio)phenylacetonitrile is a well-established industrial process that offers high yields and control over each transformation. In contrast, the Strecker synthesis, exemplified by the commercial production of methionine, represents a highly efficient and atom-economical one-pot approach that is proven at a very large scale.[1]

For researchers and drug development professionals, the choice of a scalable route will be dictated by a careful evaluation of the target molecule's structure, the required chirality, safety considerations associated with the handling of cyanides, and the overall process economics. Asymmetric catalytic versions of the Strecker reaction are particularly promising for the efficient production of chiral α-amino acids and their derivatives on a large scale.[2][3][4] Future developments in cyanide-free and enzymatic routes may offer even safer and more sustainable alternatives for the industrial production of these valuable chemical intermediates.

References

Safety Operating Guide

Proper Disposal Procedures for (Methylthio)acetonitrile: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(Methylthio)acetonitrile is a versatile reagent in pharmaceutical and chemical research. However, its handling and disposal require strict adherence to safety protocols due to its potential hazards. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below include waste segregation, chemical neutralization, and decontamination of laboratory equipment.

I. Immediate Safety Precautions and Spill Management

Before initiating any disposal procedure, it is imperative to handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a laboratory coat.

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated to prevent inhalation of vapors.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] For larger spills, construct a dike around the spill to prevent it from spreading.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and contaminated soil into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (see Section IV).

  • Waste Disposal: The collected waste must be disposed of as hazardous waste through a licensed disposal service.

II. Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.

  • Designated Waste Container: All waste containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a clearly labeled, dedicated hazardous waste container.

  • Container Compatibility: The container should be made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid to prevent leakage and evaporation.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, flammable).

III. Chemical Neutralization for Disposal

For laboratory-scale quantities of this compound, chemical neutralization can be an effective method to render the compound less hazardous before final disposal. Two primary methods are recommended: alkaline hydrolysis and oxidation. These procedures should be performed by trained personnel in a chemical fume hood.

A. Alkaline Hydrolysis

Alkaline hydrolysis converts the nitrile group to a carboxylate salt and ammonia, which are generally less toxic.[2]

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the this compound waste.

  • Reagent Addition: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the flask. A molar excess of the base is recommended to ensure complete hydrolysis.

  • Reaction: Gently heat the mixture to 60°C or reflux, if necessary, to facilitate the reaction. The reaction time can vary, but stirring for several hours (e.g., 16 hours) is a general guideline.[1] The reaction should be monitored for completion using an appropriate analytical technique (e.g., TLC, GC).

  • Neutralization: After cooling, neutralize the resulting solution to a pH between 6.0 and 8.0 by slowly adding a dilute acid, such as hydrochloric acid.

  • Disposal: The neutralized solution may be suitable for aqueous waste disposal, pending analysis and confirmation that it meets local regulations.

B. Oxidation

Oxidation targets the thioether group, converting it to a less volatile and less odorous sulfoxide or sulfone. Sodium hypochlorite (household bleach) is a readily available and effective oxidizing agent for this purpose.[3]

Experimental Protocol:

  • Preparation: In a flask suitable for the volume of waste, place the this compound.

  • Reagent Addition: Slowly and with stirring, add a solution of sodium hypochlorite (e.g., commercial bleach, typically 5.25% NaOCl) to the this compound waste.[3] An excess of the oxidizing agent should be used.

  • Reaction: The reaction is often exothermic; maintain the temperature with a cooling bath if necessary. Stir the mixture for a sufficient period (e.g., several hours) to ensure complete oxidation.

  • Quenching: Quench any remaining oxidant by adding a reducing agent, such as sodium bisulfite, until a test with potassium iodide-starch paper indicates the absence of an oxidizer.

  • Disposal: The resulting solution should be collected as hazardous aqueous waste for disposal through a licensed service.

ParameterAlkaline HydrolysisOxidation with Sodium Hypochlorite
Reagent 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Commercial Bleach (~5.25% Sodium Hypochlorite)
Reaction Temperature Room temperature to 60°C (or reflux)Room temperature (cooling may be necessary)
Reaction Time Several hours (e.g., 16 hours), monitor for completionSeveral hours, monitor for completion
Endpoint Formation of carboxylate salt and ammoniaFormation of sulfoxide/sulfone
Final Disposal Neutralized aqueous solution (verify local regulations)Hazardous aqueous waste

This table summarizes general conditions. Specific reaction parameters may need to be optimized for the particular waste stream.

IV. Decontamination of Laboratory Equipment

All non-disposable equipment that has come into contact with this compound must be decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.

  • Bleach Soak: Immerse the rinsed glassware and equipment in a 1:1 solution of commercial bleach and water.[4] Allow the items to soak for at least 14 hours to oxidize any residual thioether.[4]

  • Thorough Cleaning: After the bleach soak, rinse the equipment thoroughly with water, followed by a standard laboratory cleaning procedure with soap and water.[5]

  • Final Rinse: Perform a final rinse with deionized water.

For surfaces that cannot be soaked, wipe them down with the bleach solution, allow for a sufficient contact time (at least 30 minutes), and then wipe with a clean, wet cloth to remove the bleach residue.[5]

Diagram of this compound Disposal Workflow

cluster_prep Preparation & Segregation cluster_disposal Disposal Options cluster_neutralization Chemical Neutralization cluster_decon Decontamination start Generation of this compound Waste segregate Segregate into Labeled, Compatible Hazardous Waste Container start->segregate decision Small Lab-Scale Quantity? segregate->decision hydrolysis Alkaline Hydrolysis (e.g., 10% NaOH, heat) decision->hydrolysis Yes oxidation Oxidation (e.g., NaOCl solution) decision->oxidation Yes licensed_disposal Dispose via Licensed Hazardous Waste Service decision->licensed_disposal No neutralize_hydrolysis Neutralize with Dilute Acid hydrolysis->neutralize_hydrolysis quench_oxidation Quench Excess Oxidant oxidation->quench_oxidation collect_neutralized Collect as Hazardous Aqueous Waste neutralize_hydrolysis->collect_neutralized quench_oxidation->collect_neutralized collect_neutralized->licensed_disposal decon_start Contaminated Equipment rinse Initial Rinse with Organic Solvent decon_start->rinse bleach Soak in 1:1 Bleach Solution (min. 14 hours) rinse->bleach clean Thorough Cleaning with Soap and Water bleach->clean

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (Methylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the secure handling and disposal of (Methylthio)acetonitrile in a laboratory setting.

This compound , a versatile reagent in pharmaceutical development and chemical synthesis, requires stringent safety measures to mitigate potential hazards. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, ensuring operational safety and regulatory compliance. Adherence to these protocols is paramount for protecting personnel and the integrity of your research.

Chemical Safety Profile

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin burns and eye damage.[1] The substance is also characterized by a strong, unpleasant odor (stench).[3]

Physical and Chemical Properties
CAS Number 35120-10-6[3][4]
Molecular Formula C3H5NS[4]
Molecular Weight 87.14 g/mol [4]
Appearance Colorless to light yellow or light orange clear liquid[1]
Boiling Point 61-63 °C at 15 mm Hg[4]
Density 1.039 g/mL at 25 °C[4]
Flash Point 68°C

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile, butyl rubber, neoprene, or Viton™ gloves are recommended.[5] Glove thickness should be chosen based on the specific task, considering both dexterity and breakthrough times.[6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7]
Eyes/Face Chemical splash goggles and face shieldGoggles must provide a tight seal around the eyes to protect against splashes and vapors.[5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5][8]
Body Flame-retardant lab coat or apronA flame-retardant and antistatic lab coat is essential.[9][10] For tasks with a higher risk of splashing, a PVC apron should be worn over the lab coat.[6]
Respiratory Fume hood or respiratorAll handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][11]
Feet Closed-toe shoesClosed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risk.

Operational Workflow for this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Don PPE 1. Don Required PPE Prepare Fume Hood 2. Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment 3. Assemble Equipment Prepare Fume Hood->Assemble Equipment Receive and Inspect 4. Receive & Inspect Container Assemble Equipment->Receive and Inspect Dispense Chemical 5. Dispense Chemical Receive and Inspect->Dispense Chemical Conduct Experiment 6. Conduct Experiment Dispense Chemical->Conduct Experiment Decontaminate 7. Decontaminate Work Area Conduct Experiment->Decontaminate Dispose of Waste 8. Dispose of Waste Decontaminate->Dispose of Waste Doff PPE 9. Doff PPE Dispose of Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Figure 1: Step-by-step workflow for handling this compound.

Experimental Protocols

Safe Handling and Dispensing
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[6] The work area, preferably a chemical fume hood, should be clean and free of incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Dispensing : Ground and bond the container and receiving equipment to prevent static discharge.[6][9] Use non-sparking tools for all operations.[6][12] Dispense the required amount of this compound slowly and carefully to avoid splashing.

  • After Use : Tightly close the container after each use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][12]

Spill Response
  • Evacuation : In the event of a spill, immediately evacuate the area and alert others.

  • Ventilation : Increase ventilation to the area.

  • Containment : For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a spill pad.[3][6]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontamination : Clean the spill area thoroughly with soap and water.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult, provide respiratory support and seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][3] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage : Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through an approved chemical waste disposal service in accordance with all local, state, and federal regulations.[3][9] Do not dispose of this compound down the drain.[9]

Emergency Response

The following flowchart outlines the immediate actions to be taken in case of an emergency involving this compound.

Emergency Response Plan for this compound Emergency Event Emergency Event (Spill, Fire, Exposure) Assess Situation Assess Situation (Is it safe to intervene?) Emergency Event->Assess Situation Evacuate Area Evacuate Area Assess Situation->Evacuate Area No Alert Personnel Alert Nearby Personnel and Supervisor Assess Situation->Alert Personnel Yes Evacuate Area->Alert Personnel Call Emergency Services Call Emergency Services Alert Personnel->Call Emergency Services Provide First Aid Provide First Aid (If trained and safe to do so) Alert Personnel->Provide First Aid Contain Spill Contain Spill (If trained and safe to do so) Alert Personnel->Contain Spill Extinguish Fire Use Appropriate Fire Extinguisher (If small and contained) Alert Personnel->Extinguish Fire Secure Area Secure the Area (Prevent re-entry) Call Emergency Services->Secure Area Provide First Aid->Secure Area Contain Spill->Secure Area Extinguish Fire->Secure Area

Figure 2: Decision-making flowchart for emergencies involving this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.